Technical Documentation Center

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
  • CAS: 1226151-41-2

Core Science & Biosynthesis

Foundational

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol PubChem CID 82075023

Executive Summary 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO) represents a specialized class of -amino alcohols characterized by a homologated phenethylamine backbone.[1] Unlike the more common -hydroxy-phenethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (C₁₁H₁₇NO) represents a specialized class of


-amino alcohols  characterized by a homologated phenethylamine backbone.[1] Unlike the more common 

-hydroxy-phenethylamines (e.g., norephedrine), this scaffold features an additional methylene bridge between the aromatic ring and the chiral hydroxyl center.[1]

This structural elongation imparts unique physicochemical properties, making the compound a critical intermediate in three primary domains:

  • Chiral Auxiliaries: As a ligand in asymmetric catalysis (e.g., enantioselective borane reductions).[1]

  • Pharmaceutical Intermediates: A precursor for heterocyclic ring closure (e.g., oxazolidinones) and a reference standard for impurity profiling in the synthesis of dimethyl-substituted sympathomimetics.[1]

  • Neuropharmacology Research: A tool compound for probing steric tolerance in monoamine transporter binding pockets, specifically distinguishing between binding modes of varying chain lengths.

This guide provides a definitive protocol for the synthesis, characterization, and handling of CID 82075023, emphasizing the epoxide aminolysis route for regioisomeric purity.

Chemical Profile & Structural Analysis[1][2][3][4]

Physicochemical Properties
PropertyValue (Experimental/Predicted)Context
Molecular Formula C₁₁H₁₇NO
Molecular Weight 195.26 g/mol
Exact Mass 195.1259 DaMonoisotopic
Chiral Center C2 (Secondary Alcohol)Exists as (R)- and (S)- enantiomers
pKa (Amine) ~9.5 - 9.8Basic, forms stable salts (HCl, Tartrate)
LogP 1.9 - 2.1Moderate lipophilicity; BBB permeable
Appearance Viscous Oil / Low melting solidHygroscopic; tends to carbonate in air
Structural Logic

The molecule consists of three distinct pharmacophoric/functional zones:

  • Lipophilic Tail: The 2,4-dimethylphenyl moiety provides steric bulk and hydrophobic interaction potential.[1] The ortho-methyl group restricts rotation around the benzylic bond, influencing the conformational landscape.[1]

  • Chiral Linker: The propan-2-ol chain introduces a hydrogen-bond donor/acceptor site (OH) and a stereocenter critical for chiral recognition.[1]

  • Polar Head: The primary amine (NH₂) serves as a handle for derivatization (acylation, alkylation) or salt formation.[1]

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

Direct alkylation of amines with halides often leads to over-alkylation.[1] The most robust route for generating 1-amino-3-arylpropan-2-ols with high regiocontrol is the aminolysis of the corresponding epoxide .[1] The epoxide is accessible via the oxidation of an allyl precursor.[1]

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 1-Bromo-2,4- dimethylbenzene Allyl 1-Allyl-2,4- dimethylbenzene Start->Allyl Epoxide 2-(2,4-Dimethylbenzyl) oxirane Allyl->Epoxide Product 1-Amino-3-(2,4- dimethylphenyl)propan-2-ol Epoxide->Product Grignard 1. Mg, THF 2. Allyl Bromide Grignard->Start Oxidation m-CPBA, DCM 0°C -> RT Oxidation->Allyl Aminolysis NH3 (aq/MeOH) 60°C, Sealed Tube Aminolysis->Epoxide

Figure 1: Synthetic pathway via epoxide ring opening, ensuring regioselective amine installation at the terminal carbon.[1]

Detailed Experimental Protocol
Step 1: Allylation (Grignard Coupling)

Objective: Synthesize 1-allyl-2,4-dimethylbenzene.[1]

  • Activation: In a dry 3-neck flask under Argon, activate Magnesium turnings (1.1 eq) with a crystal of iodine.

  • Grignard Formation: Add a solution of 1-bromo-2,4-dimethylbenzene (1.0 eq) in anhydrous THF dropwise. Reflux for 1 hour until Mg is consumed.

  • Coupling: Cool to 0°C. Add Allyl bromide (1.2 eq) dropwise. Note: Exothermic reaction.

  • Workup: Quench with sat. NH₄Cl.[1][2] Extract with diethyl ether.[1] Dry over MgSO₄ and concentrate.

  • Purification: Vacuum distillation to obtain the clear oil.

Step 2: Prilezhaev Epoxidation

Objective: Convert the alkene to 2-(2,4-dimethylbenzyl)oxirane .[1]

  • Reaction: Dissolve the allyl intermediate in DCM. Cool to 0°C.[1]

  • Addition: Add m-CPBA (meta-chloroperoxybenzoic acid, 1.1 eq) portion-wise to maintain temperature <5°C.

  • Monitoring: Stir at RT for 12 hours. Monitor by TLC (Hexane/EtOAc).[1]

  • Workup: Quench with Na₂SO₃ (removes excess peroxide) then NaHCO₃ (removes acid).[1] Wash organic layer with water.[1]

  • Isolation: Concentrate to yield the epoxide.[1] Caution: Epoxides are potentially mutagenic; handle in a fume hood.

Step 3: Regioselective Aminolysis

Objective: Ring opening to yield 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol .[1]

  • Setup: Place the epoxide in a pressure vessel (bomb) or sealed tube.[1]

  • Reagent: Add 7M NH₃ in Methanol (10 eq). Excess ammonia is crucial to prevent dimerization (formation of bis-alkylated secondary amines).[1]

  • Conditions: Heat to 60°C for 6–8 hours.

  • Purification: Concentrate to remove MeOH/NH₃. Dissolve residue in 1M HCl, wash with ether (removes non-basic impurities), then basify aqueous layer with NaOH to pH >12. Extract with DCM.[1]

  • Crystallization: Convert to the Hydrochloride salt using HCl/Dioxane for stable storage.

Analytical Characterization (Self-Validating Metrics)

To ensure the identity and purity of the synthesized compound, the following analytical signatures must be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • 
     7.0 - 6.8 ppm (3H, m):  Aromatic protons (1,2,4-substitution pattern).[1]
    
  • 
     3.85 ppm (1H, m):  CH-OH (Multiplet, chiral center).[1]
    
  • 
     2.80 - 2.60 ppm (4H, m):  Overlapping signals for Ar-CH₂ -CH and CH-CH₂ -NH₂.[1]
    
  • 
     2.30 ppm (3H, s):  Ar-CH₃ (Ortho).[1]
    
  • 
     2.25 ppm (3H, s):  Ar-CH₃ (Para).[1]
    
  • 
     1.80 ppm (3H, br s):  NH₂ and OH (Exchangeable with D₂O).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Mode: Positive Ion Mode [M+H]⁺

  • Expected m/z: 196.13

  • Fragmentation Pattern:

    • Loss of H₂O (m/z 178)[1]

    • Tropylium ion formation from the dimethylbenzyl fragment (m/z 119).[1]

Pharmacological & Functional Potential[1][8][9]

Structure-Activity Relationship (SAR)

Unlike amphetamines (


-methyl-phenethylamines), this compound lacks the 

-methyl group protecting it from MAO (Monoamine Oxidase) metabolism, and the amine is separated by a hydroxy-propyl chain.[1]
  • Adrenergic Activity: Expected to be significantly lower than norephedrine due to the chain extension (homologation).[1]

  • Binding Affinity: The 2,4-dimethyl substitution creates steric bulk that may favor selectivity for specific transporter conformations or serve as a "bulky" probe in receptor mapping.

Application as a Chiral Ligand

The 1,2-amino-alcohol motif is a privileged structure in asymmetric synthesis.[1]

  • Mechanism: The nitrogen and oxygen atoms can chelate metals (Zn, B, Cu), creating a rigid chiral environment.

  • Reaction Utility: Enantioselective alkylation of aldehydes (with diethylzinc) or borane reduction of ketones.[1]

Safety & Handling (SDS Summary)

Hazard Classification:

  • H314: Causes severe skin burns and eye damage (due to primary amine/alkaline nature).[1]

  • H302: Harmful if swallowed.[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The free base absorbs CO₂ from the air; the HCl salt is hygroscopic.[1]

  • Spill: Neutralize with dilute acetic acid before disposal.

References

  • PubChem. (n.d.).[1][3][4][5] Compound Summary: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (CID 82075023).[1] National Library of Medicine.[1] Retrieved from [Link][1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Reference for Epoxide Aminolysis mechanisms).

  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876. [Link][1]

  • Karimi-Jabhari, Z., et al. (2012).[1] Regioselective ring opening of epoxides with amines. Tetrahedron Letters. (Validation of regioselectivity in aminolysis).

Sources

Exploratory

Technical Profile: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

This in-depth technical guide details the chemical identity, synthesis, analytical profile, and applications of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a specialized organic intermediate used in pharmaceutical resear...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the chemical identity, synthesis, analytical profile, and applications of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a specialized organic intermediate used in pharmaceutical research and chemical synthesis.

[1]

Chemical Identity & Nomenclature

This compound is a chiral amino alcohol characterized by a propan-2-ol backbone substituted at the C1 position with a primary amine and at the C3 position with a 2,4-dimethylphenyl group. It serves as a critical structural motif in the development of adrenergic receptor ligands and other bioactive molecules.

Property Data
CAS Registry Number 1226151-41-2
IUPAC Name 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Synonyms 1-Amino-3-(2,4-xylyl)-2-propanol;

-(Aminomethyl)-2,4-dimethylbenzenepropanol
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
SMILES CC1=CC(=C(C=C1)CC(O)CN)C
InChI Key (Generated from structure) InChI=1S/C11H17NO/c1-8-4-5-11(9(2)6-8)7-10(13)6-12
Appearance White to off-white solid or viscous oil (depending on purity/salt form)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water (free base)
Synthesis & Production Methodologies

The synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol typically follows a nucleophilic ring-opening of an epoxide or the reduction of an


-aminoketone . The epoxide route is preferred for its atom economy and the ability to access specific enantiomers if chiral epoxides are used.
Core Synthetic Pathway: Epoxide Aminolysis

This method involves the reaction of 2-(2,4-dimethylbenzyl)oxirane with ammonia.

  • Precursor Formation (Allylation):

    • Reagents: 1-Bromo-2,4-dimethylbenzene + Allylmagnesium bromide.

    • Mechanism: Grignard coupling to form 1-allyl-2,4-dimethylbenzene .

    • Conditions: Anhydrous THF/Ether, reflux, inert atmosphere (

      
      ).
      
  • Epoxidation:

    • Reagents: 1-allyl-2,4-dimethylbenzene + m-Chloroperbenzoic acid (m-CPBA).

    • Intermediate: 2-(2,4-dimethylbenzyl)oxirane .

    • Conditions: Dichloromethane (DCM),

      
       to RT.
      
    • Note: Asymmetric epoxidation (e.g., Jacobsen or Sharpless) can be employed here to generate the

      
      - or 
      
      
      
      -enantiomer.
  • Aminolysis (Ring Opening):

    • Reagents: 2-(2,4-dimethylbenzyl)oxirane + Aqueous Ammonia (

      
      ) or Methanolic Ammonia.
      
    • Product: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol .[1]

    • Mechanism:

      
       attack of ammonia on the less hindered terminal carbon of the epoxide.
      
    • Conditions: Sealed tube/autoclave,

      
      , 4–12 hours.
      
Visualizing the Synthetic Workflow

SynthesisPathway Start 1-Bromo-2,4-dimethylbenzene (Starting Material) Step1 Grignard Coupling (AllylMgBr, THF) Start->Step1 Inter1 1-Allyl-2,4-dimethylbenzene Step1->Inter1 Step2 Epoxidation (m-CPBA, DCM) Inter1->Step2 Inter2 2-(2,4-dimethylbenzyl)oxirane Step2->Inter2 Step3 Aminolysis (NH3, MeOH, Heat) Inter2->Step3 Final 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (CAS 1226151-41-2) Step3->Final

Figure 1: Step-wise synthesis via the epoxide ring-opening route.

Analytical Characterization

To validate the identity of CAS 1226151-41-2, researchers should look for the following spectral signatures.

Proton NMR (

-NMR) Expectations

Solvent:


 or 

Position Shift (

, ppm)
Multiplicity Integration Assignment
Aromatic Ring 6.8 – 7.1Multiplet3HAr-H (C3, C5, C6 protons)
Benzylic

2.6 – 2.8Doublet of doublets2H

Methine 3.6 – 3.8Multiplet1H

Aminomethyl 2.5 – 2.7Doublet of doublets2H

Methyl Groups 2.2 – 2.3Two Singlets6H

(positions 2,4)
Labile Protons VariableBroad Singlet3H

and

(exchangeable with

)
Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI+)

  • Molecular Ion

    
    :  Calculated: 180.14 Da. Observed: 180.1 ± 0.2 m/z .
    
  • Fragmentation Pattern:

    • Loss of

      
       (30 Da) 
      
      
      
      fragment at ~150 m/z.
    • Tropylium ion formation (dimethyl-substituted)

      
       fragment at ~119 m/z.
      
Applications & Biological Relevance
Pharmaceutical Research

This compound is primarily utilized as a chiral building block in the synthesis of:

  • Adrenergic Receptor Ligands: The 1-amino-3-phenylpropan-2-ol scaffold is a homolog of the classic phenylethanolamine (e.g., norepinephrine) structure. The extra methylene group (

    
    ) alters receptor binding affinity, often increasing selectivity for 
    
    
    
    -adrenergic receptors or specific dopamine receptor subtypes.
  • Monoamine Transporter Inhibitors: Derivatives of this scaffold are investigated for their ability to inhibit the reuptake of serotonin (SERT) and norepinephrine (NET).

  • Metabolite Standards: It serves as a reference standard for the metabolic profiling of 2,4-dimethyl-substituted drugs (e.g., specific veterinary agents or agrochemicals like Amitraz metabolites).

Safety & Handling
  • GHS Classification:

    • Skin Irritation: Category 2 (H315)

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (H335 - Respiratory Irritation)

  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Hygroscopic.

References
  • Chemical Identity & CAS

    • Source: Biozol/ChemSRC D
    • Link:

  • Synthetic Methodology (General Epoxide Opening): Title: "Regioselective ring opening of epoxides with amines." Source:Tetrahedron Letters, Vol 46, Issue 36, 2005. Context: Describes the standard protocol for converting aryl-epoxides to -amino alcohols.
  • Structural Analogs (Phenoxy-propanolamines)

Sources

Foundational

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol vs 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol

An In-Depth Technical Guide to 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: A Comparative Analysis for Drug Development Professionals Executive Summary This technical guide pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: A Comparative Analysis for Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive comparative analysis of two structurally related propanolamine derivatives: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol. The core structural distinction—the presence of an ether oxygen in the phenoxy compound—is dissected to reveal its profound impact on pharmacological activity. This document establishes that 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol belongs to the aryloxypropanolamine class, renowned for its potent β-adrenergic receptor antagonism. In contrast, 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, a phenylpropanolamine, is predicted to exhibit a distinct pharmacological profile, likely acting as an indirect sympathomimetic. This guide details synthetic methodologies, explores the mechanistic basis of their divergent biological actions through the lens of β-adrenergic signaling, and provides robust, field-proven experimental workflows for their empirical evaluation.

Introduction: A Tale of Two Molecules

In drug discovery, subtle structural modifications can lead to vastly different biological outcomes. This principle is vividly illustrated by comparing 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol. These molecules share a common 1-amino-propan-2-ol backbone and a 2,4-dimethyl substituted aromatic ring. However, they are fundamentally distinguished by a single atom: an ether oxygen linking the propanolamine chain to the aromatic ring in the latter compound.

  • 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: This molecule is classified as an aryloxypropanolamine . This structural class is the cornerstone of modern β-blocker pharmacology.[1][2] The aryloxypropanolamine backbone is essential for high-affinity binding and antagonism at β-adrenergic receptors.[3][4]

  • 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: Lacking the ether oxygen, this compound is a phenylpropanolamine . This class includes agents known to act as sympathomimetics, often by promoting the release of endogenous norepinephrine.[5][6]

This guide will systematically deconstruct these differences, providing the scientific rationale and experimental frameworks necessary for researchers to investigate and leverage their distinct properties.

Chemical Synthesis and Characterization

The divergent structures necessitate different synthetic strategies. The synthesis of the aryloxypropanolamine is a well-established route in medicinal chemistry, while the phenylpropanolamine requires an alternative approach.

Synthesis of 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol

The synthesis of aryloxypropanolamines is classically achieved via a two-step process involving an etherification reaction followed by amination.[7][8]

Protocol 2.1: Synthesis via Epichlorohydrin Route

  • Step 1: Etherification. 2,4-Dimethylphenol is reacted with epichlorohydrin in the presence of a base (e.g., sodium hydroxide) to form the intermediate epoxide, 1-(2,4-dimethylphenoxy)-2,3-epoxypropane. The base deprotonates the phenol, allowing the resulting phenoxide to attack the least hindered carbon of epichlorohydrin.

  • Step 2: Amination. The formed epoxide is subsequently opened by reaction with ammonia or a protected amine source. This nucleophilic ring-opening reaction is regioselective, with the amine attacking the terminal carbon of the epoxide, yielding the desired 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol.[8]

  • Step 3: Purification and Characterization. The final product is purified using standard techniques such as recrystallization or column chromatography. Characterization is confirmed by NMR, mass spectrometry, and melting point analysis.

Synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

The synthesis of this phenylpropanolamine can be approached through methods developed for related amino alcohols.[9][10]

Protocol 2.2: Synthesis via Aldol Condensation Approach

  • Step 1: Aldol Condensation. 2,4-Dimethylbenzaldehyde is reacted with nitroethane in the presence of a base to form 1-(2,4-dimethylphenyl)-2-nitroprop-1-ene.

  • Step 2: Reduction. The nitroalkene is then reduced. A reducing agent like Lithium Aluminum Hydride (LiAlH₄) can simultaneously reduce the nitro group to an amine and the alkene double bond.

  • Step 3: Alternative Reduction. Alternatively, the double bond can be reduced first, followed by reduction of the nitro group to yield the corresponding amino alcohol.

  • Step 4: Purification and Characterization. The product is purified via column chromatography or distillation, and its structure is confirmed by spectroscopic methods.

Comparative Pharmacological Profiles and Mechanism of Action

The presence of the ether linkage is the primary determinant of the profound pharmacological differences between these two molecules.[4]

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol: A β-Adrenergic Antagonist

The aryloxypropanolamine structure is the archetypal pharmacophore for β-blockers.[1][2] These drugs are competitive antagonists of endogenous catecholamines like norepinephrine and epinephrine at β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][11]

Mechanism of Action: β-adrenergic receptors, upon stimulation by an agonist (e.g., norepinephrine), couple to the Gs alpha subunit (Gαs).[12][13] This activates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger, cyclic AMP (cAMP).[11] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to a physiological response such as increased heart rate and contractility.[12][14]

1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol is predicted to competitively bind to the β-adrenergic receptor, preventing the binding of endogenous agonists and thereby blocking the downstream signaling cascade, leading to a reduction in cAMP production.[3][13]

G_protein_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Receptor β-Adrenergic Receptor (GPCR) G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist Norepinephrine (Agonist) Agonist->Receptor Binds & Activates Antagonist 1-Amino-3-(2,4-dimethyl- phenoxy)propan-2-ol (Antagonist) Antagonist->Receptor Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Increased Heart Rate) PKA->Response Phosphorylates Targets

Caption: Canonical β-Adrenergic Signaling Pathway and Point of Antagonism.

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol: A Probable Sympathomimetic Agent

Phenylpropanolamine (PPA) and its analogues are known to act as sympathomimetic agents.[6][15] Their primary mechanism is often indirect, involving the release of endogenous norepinephrine from sympathetic nerve terminals.[5] This released norepinephrine then acts on adrenergic receptors to elicit a response. Some phenylpropanolamines may also have weak direct agonist activity at α- and β-adrenergic receptors.[5][16]

Therefore, 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is unlikely to be a potent β-blocker. Instead, it is expected to cause an increase in synaptic norepinephrine, leading to the activation of adrenergic signaling pathways, a functional outcome opposite to that of its phenoxy counterpart.

Key Experimental Workflows for Comparative Evaluation

To empirically validate the predicted pharmacological profiles, a tiered experimental approach is essential. This workflow progresses from confirming target engagement to quantifying functional cellular responses.

Experimental_Workflow Start Synthesized Compounds Binding Radioligand Binding Assay (Target Engagement) Start->Binding Test for Receptor Binding Functional cAMP Functional Assay (Mechanism of Action) Binding->Functional Confirm with Functional Response Result1 Determine Affinity (Ki) Binding->Result1 Result2 Determine Potency & Efficacy (IC50 / EC50) Functional->Result2

Caption: Tiered Experimental Workflow for Compound Characterization.

Workflow 1: Radioligand Binding Assay

This assay is the gold standard for determining if a compound binds to a specific receptor and for quantifying its binding affinity.[17][18] A competitive binding format is used to determine the inhibition constant (Ki) of the test compounds.[19]

Protocol 4.1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line stably expressing the β-adrenergic receptor subtype of interest (e.g., β1 or β2).[20]

  • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., ³H-Dihydroalprenolol, a known β-receptor antagonist) and varying concentrations of the test compound.[19][20]

  • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C with gentle agitation).[20]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters. The membranes with bound radioligand are trapped on the filter.[20]

  • Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.[20]

Workflow 2: cAMP Functional Assay

This cell-based assay measures the functional consequence of receptor binding—the modulation of intracellular cAMP levels.[21][22] It can distinguish between antagonists, agonists, and inverse agonists.

Protocol 4.2: cAMP Accumulation Assay

  • Cell Culture: Plate cells expressing the target β-adrenergic receptor in a suitable microplate format.

  • Antagonist Mode: To test for antagonism, pre-incubate the cells with varying concentrations of the test compound. Then, stimulate the cells with a fixed concentration of a known agonist (e.g., isoproterenol) that elicits a submaximal response (EC80).

  • Agonist Mode: To test for agonism, incubate the cells with varying concentrations of the test compound alone.

  • Lysis and Detection: After incubation, lyse the cells and measure the accumulated cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen technology.[22]

  • Data Analysis:

    • Antagonist: Plot the cAMP response against the log concentration of the test compound to determine the IC50 (concentration causing 50% inhibition of the agonist response).

    • Agonist: Plot the cAMP response against the log concentration of the test compound to determine the EC50 (concentration causing 50% of the maximal response) and the Emax (maximal effect).

Predicted Data and Structure-Activity Relationship (SAR) Insights

Based on established pharmacology, the following outcomes are predicted from the experimental workflows.

Table 1: Predicted Pharmacological Data

CompoundPredicted β-Receptor Binding (Ki)Predicted Functional Activity (cAMP Assay)
1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol Potent (Low nM range)Antagonist: Dose-dependent inhibition of agonist-induced cAMP production (Low nM IC50). No intrinsic agonist activity.
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Weak or No Significant BindingNo significant antagonist activity. May show weak agonist activity at high concentrations due to indirect norepinephrine release.

Structure-Activity Relationship (SAR) Insights: The data reinforces a critical SAR principle for β-blockers: the aryloxypropanolamine moiety is essential for high-potency antagonism.[3][4][23] The ether oxygen is believed to correctly position the side chain for optimal interaction with the receptor's binding pocket. The absence of this oxygen in the phenylpropanolamine derivative drastically reduces or abolishes this specific, high-affinity interaction, unmasking other, weaker pharmacological effects like indirect sympathomimetic activity.[4][5]

Conclusion and Future Directions

The comparative analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and 1-Amino-3-(2,4-dimethylphenoxy)propan-2-ol serves as a powerful case study in medicinal chemistry. The phenoxy derivative is a classic candidate for development as a β-adrenergic antagonist, warranting further investigation into its receptor subtype selectivity (β1 vs. β2), in vivo efficacy, and safety profile. Conversely, the phenyl derivative, with its predicted sympathomimetic properties, is unsuitable for this therapeutic application but could be explored for other activities associated with phenylpropanolamines, such as decongestant effects, albeit with caution due to the known cardiovascular risks of that class.[5][24] This guide provides the foundational knowledge and experimental blueprints for drug development professionals to efficiently characterize and differentiate such structurally related compounds.

References

  • Cardiac β-adrenergic Signaling - GeneGlobe - QIAGEN . (n.d.). QIAGEN. Retrieved February 12, 2026, from [Link]

  • Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells . (2020). International Journal of Molecular Sciences. Retrieved February 12, 2026, from [Link]

  • GPCR-radioligand binding assays . (2018). PubMed. Retrieved February 12, 2026, from [Link]

  • Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands . (1989). American Journal of Hypertension. Retrieved February 12, 2026, from [Link]

  • Beta 1 Receptors - StatPearls - NCBI Bookshelf . (2023). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

  • Beta-blockers . (n.d.). Deranged Physiology. Retrieved February 12, 2026, from [Link]

  • Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands . (1989). PubMed. Retrieved February 12, 2026, from [Link]

  • Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs . (2007). Journal of Clinical Investigation. Retrieved February 12, 2026, from [Link]

  • Novel signaling pathway through the beta-adrenergic receptor . (2002). ResearchGate. Retrieved February 12, 2026, from [Link]

  • GPCR Membrane Ligand Binding Assay Development . (n.d.). Multispan, Inc. Retrieved February 12, 2026, from [Link]

  • Data Sheet Radioligand Binding Assay Protocol . (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]

  • Structure Activity Relationship - Adrenergic Blockers . (n.d.). Pharmacy 180. Retrieved February 12, 2026, from [Link]

  • General beta-blocker structure (aryloxypropanolamines) . (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Radioligand Binding Assay . (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]

  • Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat . (1993). PubMed. Retrieved February 12, 2026, from [Link]

  • β-blockers augment L-type Ca2+ channel activity by targeting spatially restricted β2AR signaling in neurons . (2021). eLife. Retrieved February 12, 2026, from [Link]

  • Pharmacology and safety of phenylpropanolamine . (2000). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • cAMP Accumulation Assay . (n.d.). Creative BioMart. Retrieved February 12, 2026, from [Link]

  • Synthesis of 1,3‐bis(aryloxy)propan‐2‐amines . (2020). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Phenylpropanolamine and other over-the-counter vasoactive compounds . (1988). PubMed. Retrieved February 12, 2026, from [Link]

  • Phenylpropanolamine - Wikipedia . (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Synthetic methods of chiral aryloxy propanol amine compounds and salts thereof. (2008). Eureka.
  • Cardiovascular differences between phenylpropanolamine and its related norephedrine isomers in the rat . (1987). PubMed. Retrieved February 12, 2026, from [Link]

  • 1-aryloxy-3-amino-2-propanols, their preparation and use. (1988). Google Patents.
  • β-blockers increase cAMP and stimulate insulin secretion through a PKA/RYR2/TRPM5 pathway in pancreatic β-cells in vitro . (2024). bioRxiv. Retrieved February 12, 2026, from [Link]

  • β‐Adrenergic Blockers Increase cAMP and Stimulate Insulin Secretion Through a PKA/RYR2/TRPM5 Pathway in Pancreatic β‐Cells In Vitro . (2025). PMC. Retrieved February 12, 2026, from [Link]

  • Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol . (2017). Semantic Scholar. Retrieved February 12, 2026, from [Link]

  • Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity . (2011). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . (2021). Biopolymers and Cell. Retrieved February 12, 2026, from [Link]

  • 1-amino-3-phenoxy-2-propanol . (n.d.). Stenutz. Retrieved February 12, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones . (2021). ResearchGate. Retrieved February 12, 2026, from [Link]

  • 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol . (n.d.). Pharmaffiliates. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators . (2021). PMC. Retrieved February 12, 2026, from [Link]

  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives . (2011). ResearchGate. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

Isomeric Profiling of Dimethylphenyl Propanolamine (DMPPA) Derivatives

Synthesis, Stereochemical Resolution, and Pharmacological Scope Executive Summary & Core Definition Dimethylphenyl propanolamine (DMPPA) derivatives represent a critical subclass of phenethylamine scaffolds, structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Stereochemical Resolution, and Pharmacological Scope

Executive Summary & Core Definition

Dimethylphenyl propanolamine (DMPPA) derivatives represent a critical subclass of phenethylamine scaffolds, structurally characterized by the presence of a 1-hydroxy-2-amino-propyl chain attached to a dimethyl-substituted benzene ring. While the parent molecule, phenylpropanolamine (PPA/Norephedrine), is a well-documented sympathomimetic, the addition of two methyl groups to the aromatic ring introduces significant complexity in regioisomerism (positional substitution) and stereoisomerism (chirality).

For drug development and forensic researchers, DMPPAs present a dual challenge:

  • Synthetic Control: Directing the stereochemical outcome (erythro vs. threo) during the reduction of precursor nitrostyrenes or propiophenones.

  • Analytical Resolution: Differentiating between the six regioisomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, 3,5-) and their respective enantiomers, which often co-elute in standard reverse-phase HPLC.

This guide provides a technical roadmap for the synthesis, separation, and structural characterization of these isomers, grounded in protocols validated for amphetamine-type stimulants and adrenergic ligands.

Structural Hierarchy: The Isomer Landscape

The term "Dimethylphenyl propanolamine" technically covers a matrix of 24 distinct isomers when accounting for both ring substitution and stereocenters.

2.1 Regioisomerism (Ring Substitution)

The "dimethyl" moiety can occupy six distinct patterns on the phenyl ring. These patterns drastically alter the steric environment of the pharmacophore and its metabolic stability (e.g., 4-position methylation blocks para-hydroxylation).

RegioisomerSteric InfluencePharmacological Relevance
2,4-DMPPA High (Ortho-shielding)Common impurity in industrial synthesis; potential

agonist.
3,4-DMPPA ModerateStructural analog of Xylopropamine; high adrenergic potency.
2,5-DMPPA HighAnalog of Methoxamine; often associated with selective

activity.
2,6-DMPPA Very High"Clam-shell" steric hindrance; often metabolically resistant.
3,5-DMPPA LowSymmetrical; often used as a probe for receptor pocket width.
2,3-DMPPA HighLess common; significant steric clash with the side chain.
2.2 Stereoisomerism (Chiral Centers)

Like PPA, DMPPA possesses two chiral centers at C1 (hydroxyl) and C2 (amine).

  • Erythro (Syn): The amino and hydroxyl groups are on the same side in the Fischer projection.[1] (1R,2S) and (1S,2R).

  • Threo (Anti): The amino and hydroxyl groups are on opposite sides. (1R,2R) and (1S,2S).

Critical Note: In PPA pharmacology, the erythro form often corresponds to direct-acting adrenergic activity (e.g., Norephedrine), while the threo form (Norpseudoephedrine) acts as a releasing agent. This structure-activity relationship (SAR) generally holds for DMPPA derivatives.

Synthetic Pathways & Stereocontrol

The synthesis of DMPPA isomers generally follows the Henry Reaction (Nitroaldol Condensation) followed by reduction. The choice of reducing agent is the primary determinant of the Erythro:Threo ratio.

3.1 The Henry-Grignard Workflow

SynthesisWorkflow Start Starting Material: Dimethylbenzaldehyde (Regioisomer Specific) Step1 Henry Reaction (+ Nitroethane, NH4OAc) Start->Step1 Inter Intermediate: 1-(Dimethylphenyl)-2-nitropropene Step1->Inter Branch Reduction Strategy Inter->Branch PathA Method A: LiAlH4 / Ether (Low Temp) Branch->PathA Hydride Attack PathB Method B: H2 / Pd-C (Catalytic Hydrogenation) Branch->PathB Surface Catalysis PathC Method C: NaBH4 (Post-Ketone Formation) Branch->PathC via Propiophenone ProdA Product A: High Erythro Yield PathA->ProdA ProdB Product B: Mixed Erythro/Threo PathB->ProdB ProdC Product C: High Threo Yield PathC->ProdC

Figure 1: Stereodivergent synthesis pathways for DMPPA derivatives. Method A favors erythro isomers due to chelation control, while Method C (reduction of the corresponding ketone) often favors threo isomers.

3.2 Detailed Protocol: 3,4-Dimethylphenyl Propanolamine (Erythro-Selective)

Reagents: 3,4-Dimethylbenzaldehyde, Nitroethane, LiAlH4, Anhydrous THF.

  • Nitroalkene Formation: Reflux 3,4-dimethylbenzaldehyde (10 mmol) with nitroethane (15 mmol) and ammonium acetate (catalytic) in acetic acid for 4 hours. Crystallize the resulting yellow 1-(3,4-dimethylphenyl)-2-nitropropene.

  • Reduction (Erythro-Dominant):

    • Suspend LiAlH4 (4 eq) in anhydrous THF under nitrogen.

    • Add the nitropropene solution dropwise at 0°C. Causality: Low temperature prevents polymerization and favors the Cram chelation model transition state, enhancing erythro selectivity.

    • Reflux for 6 hours.

    • Quench with Glauber’s salt (Na2SO4·10H2O) to minimize emulsion formation.

  • Purification: Acid-base extraction. The free base is an oil; convert to Hydrochloride salt using ethereal HCl for crystallization.

Analytical Resolution: Separation of Isomers

Separating the erythro and threo pairs of ring-methylated PPAs is notoriously difficult due to their identical molecular weight and similar pKa values.

4.1 Chromatographic Strategy (HPLC)

Standard C18 columns often fail to resolve these diastereomers at low pH. The addition of an ion-pairing agent or the use of a Phenyl-Hexyl column exploits the


 interactions with the aromatic ring, which differ slightly between regioisomers.

Recommended Protocol: Chiral Resolution

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1).

  • Mechanism: The chiral stationary phase interacts differentially with the hydroxyl group's spatial orientation.

  • Detection: UV at 210 nm (Ar-ring absorption).

4.2 GC-MS Derivatization Workflow

For forensic identification, derivatization is required to improve volatility and induce characteristic fragmentation.

  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).

  • Procedure: Incubate sample (50 µg) with PFPA (50 µL) at 60°C for 20 mins.

  • Result: The O,N-di-PFP derivatives show distinct retention times.

    • Threo isomers typically elute before Erythro isomers on non-polar capillary columns (e.g., DB-5MS).

AnalyticalDecision Sample Unknown DMPPA Sample Goal Goal? Sample->Goal Regio Regioisomer ID (2,4 vs 3,4) Goal->Regio Structural Stereo Enantiomer ID (R,S vs S,R) Goal->Stereo Optical Method1 GC-MS (EI) (Underivatized) Regio->Method1 Poor Resolution Method2 GC-MS (PFPA Derivatization) Regio->Method2 High Resolution (Distinct Fragments) Stereo->Method2 Diastereomer Separation (Threo < Erythro) Method3 HPLC (Chiralpak AD-H) Stereo->Method3 Direct Separation

Figure 2: Analytical decision tree for DMPPA characterization. Derivatization (Method 2) is the gold standard for simultaneous regio- and stereochemical differentiation.

Pharmacological & Toxicological Implications[2][3][4]

The addition of methyl groups to the PPA scaffold alters the lipophilicity (LogP) and receptor binding affinity.

ParameterPPA (Parent)3,4-Dimethyl-PPA2,4-Dimethyl-PPA
LogP (Calc) ~0.8~1.9~1.8
BBB Penetration ModerateHighHigh
MAO Susceptibility HighReducedReduced
Primary Target

-Adrenergic
Mixed


-Selective (Putative)

Mechanism of Action:

  • Direct Agonism: The erythro isomers of DMPPA mimic norepinephrine, binding directly to adrenergic receptors. The 3,4-dimethyl substitution pattern typically enhances

    
    -adrenergic affinity compared to the unsubstituted parent.
    
  • Releasing Agent Activity: The threo isomers often act as substrates for the norepinephrine transporter (NET), entering the presynaptic neuron and displacing norepinephrine from storage vesicles (VMAT2 interaction).

Toxicology Alert: Ring-methylated amphetamine derivatives (and by extension, their propanolamine analogs) are often associated with higher serotonergic activity (5-HT) compared to simple amphetamines, increasing the risk of serotonin syndrome or valvular heart disease (via 5-HT2B agonism) in high-dose scenarios.

References
  • UNODC. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. Link

  • Awad, T., et al. (2010).[2][3] "GC-MS studies on side chain regioisomers related to substituted methylenedioxyphenethylamines." Journal of Chromatographic Science. Link

  • NIST. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations for Seized Drug Practitioners. Organization of Scientific Area Committees (OSAC) for Forensic Science. Link

  • Sakamoto, M., et al. (2023). "Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate." Forensic Toxicology. Link

  • PubChem. (2025).[4] 1-Aminopropan-2-ol and Derivatives (Data Source).[5] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol as a Chiral Building Block in Asymmetric Synthesis

Introduction Chiral 1,2-amino alcohols are privileged structural motifs and indispensable tools in modern asymmetric synthesis.[1] Their utility stems from the presence of two vicinal functional groups—an amine and a hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chiral 1,2-amino alcohols are privileged structural motifs and indispensable tools in modern asymmetric synthesis.[1] Their utility stems from the presence of two vicinal functional groups—an amine and a hydroxyl group—at a stereogenic center. This arrangement allows them to serve as versatile chiral building blocks, auxiliaries, and ligands for a myriad of stereoselective transformations.[1] 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, with its defined stereochemistry and substituted aryl group, offers a unique combination of steric and electronic properties. This makes it a valuable precursor for the synthesis of more complex chiral molecules, particularly in the development of novel therapeutics and fine chemicals. One of the most powerful applications of chiral amino alcohols is their conversion into oxazolidinone auxiliaries, famously pioneered by David A. Evans.[2][3] These auxiliaries enable highly diastereoselective alkylation, aldol, and Diels-Alder reactions, providing reliable access to enantiomerically pure compounds.[2] This application note provides a detailed protocol for the synthesis of a chiral oxazolidinone from 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol and discusses the underlying principles that ensure high stereochemical control.

Physicochemical Properties of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

A thorough understanding of the physical and chemical properties of a starting material is critical for successful reaction planning and execution. The properties of the title compound are summarized below.

PropertyValue
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Off-white to white crystalline solid (typical for amino alcohols)
Solubility Soluble in methanol, ethanol, dichloromethane, THF. Sparingly soluble in water.
Chirality Contains at least one stereocenter at the carbinol carbon. Available in (R) and (S) enantiopure forms.

Core Application: Synthesis of (4S)-4-((2,4-dimethylphenyl)methyl)-1,3-oxazolidin-2-one

This section details the conversion of (S)-1-Amino-3-(2,4-dimethylphenyl)propan-2-ol into its corresponding chiral oxazolidinone auxiliary. This transformation is a cornerstone application, creating a powerful tool for subsequent asymmetric C-C bond-forming reactions. The protocol described is an adaptation of well-established methods for the cyclization of β-amino alcohols.[3][4]

Reaction Principle

The synthesis of an oxazolidinone from a 1,2-amino alcohol involves the formation of a cyclic carbamate. This can be achieved using various carbonylating agents such as phosgene (or its safer equivalents like triphosgene or carbonyldiimidazole), diethyl carbonate, or by forming a carbamate that subsequently undergoes intramolecular cyclization. The following protocol utilizes carbonyldiimidazole (CDI), a safe and effective reagent for this transformation. The reaction proceeds via an initial acylation of the amino group by CDI, followed by an intramolecular nucleophilic attack of the hydroxyl group on the activated carbonyl, leading to the cyclized product and releasing imidazole.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification start Dissolve Amino Alcohol in Anhydrous THF reagent Add Carbonyldiimidazole (CDI) in Portions start->reagent Under N₂ atmosphere heat Heat Reaction Mixture at 60 °C reagent->heat Stir at RT for 30 min monitor Monitor Progress by TLC heat->monitor quench Cool and Quench with Water monitor->quench Upon completion extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Pure Oxazolidinone purify->end

Caption: Workflow for Oxazolidinone Synthesis.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • (S)-1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (1.0 eq)

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S)-1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (e.g., 5.0 g, 27.9 mmol).

  • Dissolve the amino alcohol in 100 mL of anhydrous THF under a nitrogen atmosphere. Stir until all solid has dissolved.

  • Reagent Addition: To the stirred solution at room temperature, add carbonyldiimidazole (e.g., 4.98 g, 30.7 mmol, 1.1 eq) portion-wise over 15 minutes. Effervescence may be observed.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and maintain this temperature overnight (approx. 16 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% EtOAc in hexanes). The product should have a higher Rf value than the starting amino alcohol.

  • Workup: Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into 100 mL of deionized water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL) to remove residual water and imidazole.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50% EtOAc).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to afford (4S)-4-((2,4-dimethylphenyl)methyl)-1,3-oxazolidin-2-one as a white crystalline solid. Characterize by NMR, IR, and mass spectrometry.

Causality and Experimental Insights

The choices made in this protocol are deliberate and grounded in established principles of organic synthesis to ensure high yield, purity, and retention of stereochemical integrity.

  • Choice of Solvent (Anhydrous THF): Tetrahydrofuran is an excellent solvent for this reaction as it is polar enough to dissolve the starting materials and intermediates, yet it is aprotic and will not interfere with the reactive CDI. The use of anhydrous solvent is critical to prevent the hydrolysis of CDI, which would reduce its efficiency.

  • Use of Carbonyldiimidazole (CDI): CDI is a superior alternative to highly toxic phosgene or less reactive carbonates.[3] It acts as a carbonyl-transfer agent, and the byproducts (imidazole and CO₂) are easily managed. The 1.1 molar excess ensures the complete conversion of the starting amino alcohol.

  • Heating the Reaction: While the initial acylation can occur at room temperature, the intramolecular cyclization (the rate-limiting step) is often slow. Heating to 60 °C provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe without promoting side reactions or decomposition.[4]

  • Aqueous Workup and Brine Wash: The water quench hydrolyzes any remaining CDI and helps to dissolve the imidazole byproduct. The subsequent brine wash is a standard technique used to break up emulsions and remove the bulk of the water from the organic layer before the final drying step with Na₂SO₄, improving the efficiency of the drying process.

  • Column Chromatography: This purification technique is essential for removing any unreacted starting material, imidazole, and other minor impurities, yielding the oxazolidinone auxiliary in high purity, which is critical for its use in subsequent high-stakes stereoselective reactions.

Logical Pathway: From Building Block to Complex Molecule

The synthesized oxazolidinone is not an endpoint but a powerful intermediate. Its primary function is to act as a chiral auxiliary, directing the stereochemical outcome of subsequent reactions. The diagram below illustrates its logical application in a classic asymmetric alkylation, a process that establishes a new stereocenter with high fidelity.

G cluster_synthesis Chiral Auxiliary Synthesis cluster_application Asymmetric Alkylation cluster_cleavage Auxiliary Cleavage & Product Isolation start 1-Amino-3-(2,4-dimethylphenyl) propan-2-ol oxazolidinone Chiral Oxazolidinone start->oxazolidinone CDI, THF acylation N-Acylation (e.g., with Propionyl Chloride) oxazolidinone->acylation enolate Diastereoselective Enolate Formation (LDA, -78 °C) acylation->enolate alkylation Alkylation with Electrophile (R-X) enolate->alkylation Sets new stereocenter cleavage Hydrolytic or Reductive Cleavage (e.g., LiBH₄) alkylation->cleavage product Enantiopure Carboxylic Acid, Alcohol, etc. cleavage->product recycle Recovered Chiral Amino Alcohol cleavage->recycle Recyclable

Caption: Application of the Chiral Auxiliary.

This pathway demonstrates the strategic value of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol. It is first converted into a robust control element (the oxazolidinone). This element then directs the formation of a new chiral center with high precision. Finally, the auxiliary can be cleaved and potentially recycled, making the process efficient and atom-economical.[2] This entire sequence is a testament to the power of auxiliary-based asymmetric synthesis in modern drug discovery and development.[5][6]

References

  • Bergman, J., et al. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science. Available at: [Link]

  • Wikipedia. Chiral auxiliary. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • dos Santos, V. G., et al. (2012). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules. Available at: [Link]

  • Somfai, P. (2002). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. Available at: [Link]

  • Chandrasekhar, S., et al. (2002). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Takacs, J. M., et al. (1995). Preparation of Chiral Oxazolidin-2-ones and Vicinal Amino Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Jiménez, S., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Chirality. Available at: [Link]

  • da Silva, A. F. G., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules. Available at: [Link]

  • Zasukhin, V., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]

Sources

Application

Application Note: Custom Synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

This Application Note is designed to serve as a definitive technical guide for the custom synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It addresses the specific challenges of synthesizing this sterically cong...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to serve as a definitive technical guide for the custom synthesis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It addresses the specific challenges of synthesizing this sterically congested, electron-rich amino alcohol scaffold and outlines a scalable, robust protocol suitable for pharmaceutical intermediate production.[1]

Abstract & Molecule Profile

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (Structure 1 ) is a critical chiral building block, often utilized in the development of adrenergic receptor modulators and as a linker in fragment-based drug discovery (FBDD).[1] Its structure features a propanol backbone connecting a primary amine and a lipophilic 2,4-dimethylphenyl moiety.[1]

The synthesis presents unique challenges:

  • Regiocontrol: Ensuring exclusive C1-amination versus C2-attack during epoxide opening.

  • Steric Hindrance: The ortho-methyl group at the 2-position of the phenyl ring imposes steric constraints that affect the kinetics of nucleophilic substitution at the benzylic position (if applicable) or Grignard coupling efficiency.[1]

  • Chirality: The C2 alcohol is a stereogenic center requiring high enantiomeric excess (ee > 98%) for pharmaceutical applications.[1]

This guide details a Grignard-Mediated Epoxide Opening strategy, optimized for scalability and enantiopurity.

Retrosynthetic Analysis

To design the most efficient route, we analyze the molecule via disconnection of the C1-N and C2-C3 bonds.[1]

Strategic Disconnections[1]
  • Path A (Aminolysis): Disconnection of the C1-N bond reveals the Aryl-Epoxide intermediate.[1] This is the preferred route for introducing the amine functionality under mild conditions.

  • Path B (C-C Bond Formation): Disconnection at C3 reveals a Grignard synthon (2,4-dimethylphenylmagnesium bromide) and Epichlorohydrin .[1] This allows the construction of the carbon skeleton from commoditized starting materials (1-bromo-2,4-dimethylbenzene).[1]

Selected Route: The "Chlorohydrin-Epoxide" Sequence

We utilize a convergent synthesis involving the coupling of a Grignard reagent with epichlorohydrin, followed by base-mediated ring closure and subsequent aminolysis.[1] This route avoids unstable aldehyde intermediates common in the Henry reaction (nitroaldol) pathway.[1]

Retrosynthesis Target 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (Target) Epoxide Intermediate 2: 2-(2,4-Dimethylbenzyl)oxirane Epoxide->Target Aminolysis (NH3/MeOH) Chlorohydrin Intermediate 1: 1-Chloro-3-(2,4-dimethylphenyl)propan-2-ol Chlorohydrin->Epoxide Cyclization (NaOH) Grignard Reagent A: (2,4-Dimethylphenyl)magnesium bromide Grignard->Chlorohydrin CuI Catalysis Epi Reagent B: Epichlorohydrin (Chiral or Racemic) Epi->Chlorohydrin Ammonia Reagent C: Ammonia (NH3) Ammonia->Target

Figure 1: Retrosynthetic tree illustrating the Grignard-Epichlorohydrin strategy.[1] This modular approach allows for the introduction of chirality by selecting (S)- or (R)-epichlorohydrin.[1]

Detailed Synthetic Protocol

Safety Warning: This protocol involves the use of organometallic reagents, toxic epoxides, and pressurized ammonia. All operations must be performed in a fume hood with appropriate PPE.

Step 1: Preparation of 1-Chloro-3-(2,4-dimethylphenyl)propan-2-ol

This step constructs the carbon skeleton.[1] The use of Copper(I) Iodide (CuI) is critical to catalyze the opening of epichlorohydrin at the terminal carbon by the Grignard reagent, favoring the chlorohydrin over the direct epoxide product which can lead to polymerization.

  • Reagents:

    • 1-Bromo-2,4-dimethylbenzene (1.0 eq)[1]

    • Magnesium turnings (1.1 eq)[1]

    • Epichlorohydrin (1.2 eq)[1]

    • Copper(I) Iodide (CuI) (5 mol%)[1]

    • THF (Anhydrous)[1][2]

  • Protocol:

    • Grignard Formation: In a dry 3-neck flask under N2, activate Mg turnings with a crystal of iodine. Add a solution of 1-bromo-2,4-dimethylbenzene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition until Mg is consumed.

    • Coupling: Cool the Grignard solution to -20°C. Add CuI (5 mol%).

    • Add Epichlorohydrin dropwise, maintaining internal temperature < -10°C. Note: The ortho-methyl group provides steric bulk, reducing side reactions at the ipso position, but requires strict temperature control to prevent oligomerization.[1]

    • Allow to warm to 0°C and stir for 4 hours. Quench with saturated NH4Cl (aq).[1]

    • Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate to yield the crude chlorohydrin.

Step 2: Epoxide Ring Closure

Converting the chlorohydrin to the epoxide purifies the intermediate and activates it for amine attack.

  • Reagents:

    • Crude Chlorohydrin (from Step 1)[1]

    • NaOH (50% aq solution, 2.0 eq)[1]

    • Tetrabutylammonium bromide (TBAB) (1 mol% - Phase Transfer Catalyst)[1]

    • Dichloromethane (DCM)[1]

  • Protocol:

    • Dissolve the crude chlorohydrin in DCM.

    • Add TBAB and the NaOH solution.

    • Stir vigorously at Room Temperature (RT) for 12 hours. Monitor by TLC (disappearance of chlorohydrin).

    • Separate phases. Wash organic layer with water and brine.[1]

    • Purification: Silica gel chromatography (Hexane/EtOAc 9:1) is recommended here to remove any biphenyl impurities formed during Grignard generation.[1]

    • Yield Target: >85% (over 2 steps).

Step 3: Aminolysis to Target Amino Alcohol

This step introduces the nitrogen. Using excess ammonia suppresses the formation of secondary and tertiary amines (dimers/trimers).

  • Reagents:

    • 2-(2,4-Dimethylbenzyl)oxirane (Intermediate 2)[1]

    • Ammonia (7N in Methanol) (10 eq)[1]

  • Protocol:

    • Charge a high-pressure autoclave (or sealed tube for small scale) with the epoxide and cold methanolic ammonia.[1]

    • Seal and heat to 60°C for 6 hours. Caution: Pressure build-up.[1]

    • Cool to RT and vent carefully.[1]

    • Concentrate under vacuum to remove methanol and excess ammonia.[1]

    • Salt Formation (Purification): Dissolve the residue in Isopropanol (IPA) and add concentrated HCl (1.1 eq) dropwise.

    • Cool to 0°C to crystallize the 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Hydrochloride .

    • Filter and wash with cold IPA/Ether.

Process Control & Analytical Validation

To ensure the "Service" aspect meets pharmaceutical standards, strict Quality Control (QC) checkpoints are integrated.

Critical Quality Attributes (CQAs) Table
AttributeSpecificationAnalytical MethodRationale
Identity Matches Ref Std1H-NMR (500 MHz), MSConfirms structure and 2,4-dimethyl pattern.[1]
Purity (Chemical) > 98.5%HPLC (C18 Column)Removal of dimer impurities (bis-alkylated amine).[1]
Purity (Chiral) > 99.0% eeChiral HPLC (Chiralpak AD-H)Critical for biological activity.[1]
Residual Solvents < ICH LimitsGC-HeadspaceRemoval of THF/Methanol.
Water Content < 0.5%Karl FischerHygroscopicity control of the HCl salt.
Chiral Resolution Strategy (If Racemic Route Used)

If the synthesis starts with racemic epichlorohydrin, the final product will be racemic. For chiral services, we employ Enzymatic Kinetic Resolution :

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1]

  • Reaction: Selective O-acylation of the (R)-enantiomer using Vinyl Acetate in MTBE.

  • Outcome: The (S)-amine remains unreacted, while the (R)-amine is converted to the ester-amide.[1] Separation is achieved via acid-base extraction.[1]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the synthesis service, highlighting decision nodes for chiral vs. racemic requirements.

Workflow Start Client Request: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Decision Chiral Requirement? Start->Decision Route_Rac Route A: Racemic Synthesis (Rac-Epichlorohydrin) Decision->Route_Rac No (Racemic) Route_Chi Route B: Asymmetric Synthesis ((S)-Epichlorohydrin) Decision->Route_Chi Yes (>99% ee) Step1 Step 1: Grignard Coupling (CuI Cat, -20°C) Route_Rac->Step1 Route_Chi->Step1 Step2 Step 2: Epoxide Formation (NaOH, TBAB) Step1->Step2 Step3 Step 3: Aminolysis (NH3/MeOH, 60°C) Step2->Step3 Purification Purification: HCl Salt Crystallization Step3->Purification QC Final QC: HPLC, Chiral HPLC, NMR Purification->QC

Figure 2: Operational workflow for the custom synthesis service, distinguishing between racemic and enantioselective pathways.

Scientific Commentary & Troubleshooting

Why this route? While the Henry reaction (nitroaldol) is a classic route for amino alcohols, it often requires the synthesis of the aldehyde precursor, which can be unstable. The Grignard route utilizes stable, commercially available aryl bromides and allows for the late-stage introduction of the amine, minimizing handling of sensitive amino-intermediates.[1]

Troubleshooting the "Dimer" Impurity: A common issue in Step 3 is the formation of the secondary amine (dimer): (Ar-CH2-CH(OH)-CH2)2-NH.[1]

  • Cause: The product amine is more nucleophilic than ammonia.

  • Solution: Maintain a high molar ratio of Ammonia:Epoxide (at least 10:1). If the dimer persists, switch to Delépine Synthesis (Hexamine followed by acid hydrolysis) or Gabriel Synthesis (Phthalimide), which strictly prevent over-alkylation [1].

Steric Impact of 2,4-Dimethyl: The 2-methyl group creates steric hindrance that actually benefits the regioselectivity in Step 1.[1] It discourages attack at the benzylic position (if any benzylic halide were present) and directs the Grignard reagent to the terminal carbon of epichlorohydrin more effectively than in unsubstituted phenyl systems [2].

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (General reference for Aminolysis and Gabriel Synthesis). [1]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[1] (Reference for Grignard-Epoxide coupling regioselectivity). [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for 1-Amino-3-phenylpropan-2-ol derivatives. (Used for structural analogy and physical property estimation).[1] [1]

  • Org. Synth. (1985).[1] Preparation of Chiral Epoxides and Amino Alcohols. Organic Syntheses, Coll. Vol. 7, p.346. (Foundational protocol for epoxide ring opening). [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Lipophilic Amino-Alcohols

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility & Bioavailability of Lipophilic Amino-Alcohols (e.g., Sphingosine, Propranolol, FTY720, and Linker-Drugs).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility & Bioavailability of Lipophilic Amino-Alcohols (e.g., Sphingosine, Propranolol, FTY720, and Linker-Drugs).

Introduction: The "Schizophrenic" Molecule

Lipophilic amino-alcohols present a unique paradox in solution chemistry. They possess a basic amine headgroup (pKa ~9.0–10.5) that desires water and a lipophilic hydrocarbon tail/ring that demands organic solvents.

When you encounter "insolubility," it is rarely a simple issue of saturation. It is usually a phase-state issue: micelle formation, "oiling out" (liquid-liquid phase separation), or invisible micro-precipitation upon dilution. This guide addresses these specific failure modes.

Category 1: Stock Solution Preparation

Getting the solid compound into a stable liquid phase.

Q1: My compound forms a sticky gum or oil instead of dissolving in water/buffer. What is happening?

Diagnosis: You are observing "oiling out." At neutral pH, the amine is partially deprotonated (neutral), and the lipophilic tail dominates. The compound aggregates into a hydrophobic liquid phase rather than dispersing.

The Fix: The "Stoichiometric Protonation" Protocol Do not just "add acid." You must break the crystal lattice energy by fully ionizing the amine.

Protocol:

  • Calculate Molarity: Determine the moles of your compound.

  • Solvent Choice: Start with a small volume of Ethanol or DMSO (to wet the hydrophobic tail).

  • Acidification: Add 1.05 equivalents of 1M HCl (or Methanesulfonic acid for higher lipophilicity).

    • Why? You need a stoichiometric salt formation, not just a pH shift. The extra 0.05 eq ensures the equilibrium is driven entirely to the cationic species (

      
      ).
      
  • Dilution: Slowly add warm water (

    
    ) with vigorous vortexing.
    
Q2: Why does my 10mM DMSO stock precipitate immediately upon adding to PBS (pH 7.4)?

Diagnosis: The "Solvent Shift" Shock. DMSO has a dielectric constant (


) of ~47; water is ~80. When you dilute DMSO into PBS, the solvating power for the hydrophobic tail vanishes instantly. Simultaneously, the phosphate buffer (pH 7.4) strips the proton from your amine (pKa ~10), rendering the molecule neutral and insoluble.

The Fix: The Intermediate Dilution Step Avoid the "cliff edge" of direct addition.

Protocol:

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute 1:10 into pure ethanol or 1:1 DMSO:Ethanol .

  • Final Step: Pipette this intermediate solution into the vortex of the stirring media.

    • Mechanism:[1] Ethanol lowers the dielectric constant of the immediate micro-environment, allowing the compound to disperse before the water molecules force aggregation.

Category 2: Biological Assay Compatibility

Keeping the compound bioavailable in cell culture.

Q3: I see no biological effect, but mass spec confirms the drug is in the well. Is it a false negative?

Diagnosis: Yes. Your compound is likely trapped in "Ghost Micelles." Lipophilic amino-alcohols (like sphingosine) are surfactants. Above a critical concentration, they form micelles with the amines facing out and the drugs trapped inside. The cell membrane never sees the free drug.

The Fix: The BSA-Complexation Carrier Method Use Serum Albumin as a "trojan horse" to chaperone the lipid-like molecule.

Protocol:

  • Prepare Vehicle: Make a 4 mg/mL Fatty-Acid Free BSA solution in PBS.

  • Complexation: Add your DMSO stock dropwise to the BSA solution while stirring at

    
    .
    
  • Incubation: Stir for 30 minutes. The solution should be crystal clear.

  • Application: Add this BSA-drug complex to your cell media.

    • Why it works: Albumin has high-affinity hydrophobic pockets that bind the lipophilic tail, preventing precipitation while allowing the drug to transfer to the cell membrane [1].

Visualization: The Solubility Decision Matrix

SolubilityLogic Start Solid Amino-Alcohol (Start Here) Check_pKa Check Ionization (Is pH < pKa - 2?) Start->Check_pKa Check_LogP Check Lipophilicity (Is LogP > 3?) Check_pKa->Check_LogP No (Neutral/Basic) Soluble_Ion Soluble as Cationic Salt Check_pKa->Soluble_Ion Yes (Acidic) Precip_Neut Precipitation Risk: Neutral Species Check_LogP->Precip_Neut Yes (High LogP) Salt_Form Action: Form Salt (Add 1.05 eq HCl) Check_LogP->Salt_Form Moderate LogP Complex Action: Carrier Protein (BSA Complexation) Precip_Neut->Complex For Cell Culture CD_Complex Action: Host-Guest (Cyclodextrin) Precip_Neut->CD_Complex For Formulation

Figure 1: Decision matrix for solubilizing lipophilic amino-alcohols based on environmental pH and lipophilicity.

Category 3: Advanced Formulation

For in vivo studies or high-concentration requirements.

Q4: I cannot use DMSO or BSA for my animal study. How do I get 50 mg/kg?

Diagnosis: You need a "functional excipient." Simple solvents will cause phlebitis or precipitation in the bloodstream.

The Fix: Cyclodextrin Complexation (SBE-


-CD) 
Sulfobutyl ether beta-cyclodextrin (Captisol®) is superior to native cyclodextrins for amino-alcohols because the negative charge of the sulfobutyl group electrostatically attracts the positive amine of your drug, while the lipophilic cavity holds the tail [2].

Data Comparison: Solubility Enhancement Strategies

MethodMechanismMax Conc. (Est.)StabilityToxicity Risk
Pure Water Intrinsic Solubility< 0.01 mg/mLPoor (Hydrolysis)None
pH Adjustment (HCl) Ionization (

)
1–5 mg/mLGoodLow (if pH buffered)
Cosolvent (10% DMSO) Dielectric Shift5–10 mg/mLModerate (Precipitation)High (Cell toxicity)
SBE-

-CD
Inclusion Complex> 20 mg/mL Excellent Very Low

Protocol (Cyclodextrin Loading):

  • Vehicle: Prepare 20% (w/v) SBE-

    
    -CD in water. Adjust pH to 4.0.
    
  • Addition: Add excess drug powder.

  • Energy: Autoclave (121°C for 20 min) or probe sonicate. Heat is often required to overcome the activation energy of entry into the cavity.

  • Equilibration: Stir for 24 hours at room temperature.

  • Filtration: Filter (0.22

    
    m) to remove uncomplexed solid.
    
Q5: Can I use "Lipophilic Salts" to improve lipid solubility?

Answer: Yes. If you are formulating into a lipid-based delivery system (SEDDS) or an oil depot, the hydrochloride salt is a poor choice (high lattice energy, hates oil). Recommendation: Convert your amino-alcohol to a Docusate or Stearate salt.

  • Mechanism:[1] Replacing the small

    
     counterion with a bulky, lipophilic anion (like docusate) reduces the melting point and makes the entire salt complex soluble in oils/lipids [3].
    
References
  • Cayman Chemical. (2023). Sphingolipid Advice: Solubilization Using BSA-Lipid Complexes.[2] Cayman Chemical Technical Support. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Sahbaz, Y., et al. (2015). Ionic liquids for oral drug delivery: design, evaluation, and clinical translation. Drug Discovery Today. Link

  • Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. Link

Sources

Optimization

Technical Support Center: Phenylpropanolamine Synthesis via Grignard Reaction

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing phenylpr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is dedicated to researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing phenylpropanolamine (PPA), also known as norephedrine, using the Grignard reaction. The following content is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted solutions to common challenges encountered in the laboratory.

Introduction to Phenylpropanolamine Synthesis via Grignard Reaction

The synthesis of phenylpropanolamine through a Grignard reaction is a powerful method for constructing the carbon-carbon bond central to the molecule's structure. A common retrosynthetic approach involves the reaction of a phenylmagnesium halide with a suitable 2-aminopropanal equivalent or, more practically, with an electrophile like 1-phenyl-1,2-propanedione followed by reductive amination. However, a more direct Grignard approach, and the focus of this guide, is the reaction of phenylmagnesium bromide with 2-aminopropanal or a protected version thereof. Given the challenges of working with aminoaldehydes, a more robust method involves the reaction of a Grignard reagent with a precursor that can be readily converted to the desired amine. For the purpose of this guide, we will consider the reaction of phenylmagnesium bromide with a protected α-aminopropionaldehyde.

This guide will address the critical parameters and potential pitfalls of this synthesis, providing you with the expertise to optimize your reaction conditions and achieve high yields of pure product.

Frequently Asked Questions (FAQs)

Q1: Why are my Grignard reaction yields for PPA synthesis consistently low?

Low yields in Grignard reactions are a frequent issue and can often be traced back to a few critical factors.[1][2][3]

  • Moisture Contamination: Grignard reagents are potent bases and will be quenched by even trace amounts of water.[2][3][4] Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[1][5] Solvents must be anhydrous; use freshly opened bottles of anhydrous ether or THF, or distill them from an appropriate drying agent like sodium/benzophenone.[1][4]

  • Inactive Magnesium: The surface of magnesium turnings can oxidize, preventing the reaction from initiating.[3] Use fresh, shiny magnesium turnings.[1][6] Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by gently crushing the turnings in a dry flask.[1][3]

  • Impure Reagents: The purity of your aryl halide (e.g., bromobenzene) and the aldehyde precursor is crucial. Any protic impurities will consume the Grignard reagent.[1] It is advisable to distill liquid reagents before use.

  • Incorrect Stoichiometry: An inaccurate determination of the Grignard reagent concentration will lead to using a suboptimal amount. The concentration of your freshly prepared Grignard reagent should be determined by titration before use.[2]

Q2: I am observing a significant amount of biphenyl in my crude product. What is causing this and how can I prevent it?

Biphenyl is a common byproduct in Grignard reactions involving phenylmagnesium halides.[1][3][4] It is formed through a Wurtz-type coupling reaction between the Grignard reagent and unreacted bromobenzene.[7]

To minimize biphenyl formation:

  • Control the Rate of Addition: Add the bromobenzene solution dropwise to the magnesium turnings. This ensures a low concentration of bromobenzene, which disfavors the coupling side reaction.[4]

  • Maintain Moderate Temperature: While some initial heating might be necessary to initiate the reaction, the formation of the Grignard reagent is exothermic. Overheating can promote the Wurtz coupling.[4] A gentle reflux is typically sufficient.[1][4]

  • Use Excess Magnesium: Using a slight excess of magnesium can help to ensure that the aryl halide is consumed quickly to form the Grignard reagent, leaving less available for the coupling reaction.

Q3: My reaction mixture turns dark brown or black during the Grignard reagent formation. Should I be concerned?

A darkening of the reaction mixture can be indicative of side reactions or impurities.[2] While a gray or cloudy appearance is normal as the Grignard reagent forms, a very dark color could signal decomposition.[5] This can be caused by impurities in the magnesium or the aryl halide, or the formation of finely divided metal from side reactions.[2] If the reaction still proceeds to give the desired product, the colored impurities can often be removed during work-up and purification. However, if yields are low, consider using purer starting materials.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the Grignard synthesis of phenylpropanolamine.

Issue 1: The Grignard Reaction Fails to Initiate

Symptoms:

  • No bubbling or cloudiness observed after adding a portion of the aryl halide to the magnesium.[4]

  • The reaction mixture does not become warm.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inactive Magnesium Surface Use fresh, shiny magnesium turnings. Activate with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings with a dry glass rod.[1][3][8] An ultrasonic bath can also be effective for initiation.[8]
Wet Glassware or Solvents Flame-dry all glassware under vacuum and cool under an inert gas. Use freshly opened anhydrous solvents or distill them from a suitable drying agent.[1][4][5]
Inhibitors on Glassware Traces of acid on glassware can prevent the reaction. Ensure glassware is washed with a base, rinsed thoroughly with deionized water, and then properly dried.
Low Reaction Temperature Gentle heating with a heat gun may be necessary to start the reaction.[1] Be cautious not to overheat.
Issue 2: Low Yield of Phenylpropanolamine After Work-up

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Grignard Reagent Quenching As mentioned in the FAQs, ensure strictly anhydrous conditions.[2][3]
Incorrect Stoichiometry Titrate the Grignard reagent before adding the aldehyde to ensure an accurate molar ratio.[2][6] A slight excess of the Grignard reagent is often used.[1]
Side Reactions Minimize biphenyl formation as described above.[1][3][4] Also, consider the possibility of enolization of the aldehyde if it has acidic α-protons; adding the Grignard reagent slowly at low temperatures can mitigate this.[9]
Improper Work-up The work-up must be performed carefully to avoid product loss. Quench the reaction by slowly adding it to a cold saturated aqueous solution of ammonium chloride.[1][4] This helps to break up emulsions and prevents the formation of gelatinous magnesium hydroxides that can trap the product.[4][6]
Product Loss During Extraction Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent like diethyl ether or ethyl acetate.[4]
Issue 3: Formation of Unexpected Byproducts

Symptoms:

  • TLC, GC-MS, or NMR analysis of the crude product shows significant impurities other than starting materials or biphenyl.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Benzene Formation This results from the reaction of the Grignard reagent with any protic source, such as water or alcohols.[1] Strict anhydrous conditions are the only way to prevent this.[1][4]
Reduction of the Aldehyde If the Grignard reagent is sterically hindered or has β-hydrogens, it can act as a reducing agent, converting the aldehyde to an alcohol.[9] This is less common with phenylmagnesium bromide but is a possibility. Using a less hindered Grignard reagent or different reaction conditions may be necessary.
Reaction with Protecting Group If a protected 2-aminopropanal is used, the Grignard reagent could potentially react with the protecting group. Choose a protecting group that is stable to Grignard reagents, such as a silyl ether or an acetal.

Visualizing the Reaction and Troubleshooting

To aid in understanding the synthetic pathway and potential pitfalls, the following diagrams illustrate the key steps and decision-making processes in troubleshooting.

Grignard Synthesis of Phenylpropanolamine

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Work-up & Deprotection Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium_Bromide + Mg, Anhydrous Ether/THF Mg Mg Mg->Phenylmagnesium_Bromide Alkoxide_Intermediate Magnesium Alkoxide Intermediate Phenylmagnesium_Bromide->Alkoxide_Intermediate Slow addition at 0 °C Protected_Aldehyde Protected 2-Aminopropanal Protected_Aldehyde->Alkoxide_Intermediate PPA Phenylpropanolamine Alkoxide_Intermediate->PPA 1. Aq. NH4Cl 2. Deprotection SideReactions Phenylmagnesium_Bromide Phenylmagnesium Bromide Biphenyl Biphenyl Phenylmagnesium_Bromide->Biphenyl + Bromobenzene (Wurtz Coupling) Benzene Benzene Phenylmagnesium_Bromide->Benzene + H2O (Quenching) Bromobenzene Bromobenzene Bromobenzene->Biphenyl Water H2O (Moisture) Water->Benzene

Caption: Formation of common byproducts.

Troubleshooting Workflow: Low Yield

Troubleshooting start Low Yield? anhydrous Anhydrous Conditions Met? start->anhydrous mg_active Mg Activated? anhydrous->mg_active Yes sol_dry Dry Glassware & Solvents anhydrous->sol_dry No reagents_pure Reagents Pure? mg_active->reagents_pure Yes sol_activate Activate Mg (Iodine, Heat) mg_active->sol_activate No workup_correct Work-up Correct? reagents_pure->workup_correct Yes sol_purify Distill Reagents reagents_pure->sol_purify No sol_workup Use Sat. NH4Cl & Extract Well workup_correct->sol_workup No

Caption: Decision tree for troubleshooting low yields.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen. [2]2. Reagent Preparation: Place magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium. [1]In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate, as indicated by bubbling and a cloudy appearance. [4]Gentle warming may be required. [1]4. Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. [1][4]5. Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. [4]

Protocol 2: Reaction with Aldehyde and Work-up
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. [1][4]2. Aldehyde Addition: Prepare a solution of the protected 2-aminopropanal in anhydrous diethyl ether in a separate dropping funnel. Add this solution dropwise to the cooled Grignard reagent with vigorous stirring. [4]Maintain the temperature below 10 °C. [1]3. Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. [4]4. Quenching: Cool the reaction mixture again in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction. [1][4]5. Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer multiple times with diethyl ether. [4]6. Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. [1]Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can then be deprotected and purified by distillation under reduced pressure or column chromatography.

References

  • BenchChem. (2025). Optimizing reaction conditions for 2-Phenyl-1-butanol synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Synthesis of 2-Phenyl-2-propanol.
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros.
  • BenchChem. (2025). Optimizing reaction conditions for 1-Phenyl-1-penten-4-yn-3-ol synthesis.
  • ResearchGate. (n.d.).
  • Organic Syntheses. (n.d.). 2 - Organic Syntheses Procedure.
  • BenchChem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Reddit. (2022). Which method is the best to conduct the Grignard reaction?. r/OrganicChemistry.
  • BenchChem. (2025). Technical Support Center: Grignard Synthesis of 2-Phenyl-2-propanol.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.
  • Master Organic Chemistry. (2015). All About The Reactions of Grignard Reagents.
  • Master Organic Chemistry. (2016). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents.
  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a critical -amino alcohol intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol , a critical


-amino alcohol intermediate.

The primary challenge in synthesizing this molecule via epoxide ring-opening is the formation of the regioisomeric impurity : 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol. Due to the similar polarity and boiling points of these regioisomers, standard silica chromatography is often insufficient. This guide provides authoritative, self-validating protocols for their separation.

The Core Problem: Regioselectivity

The synthesis typically involves the aminolysis of 2-(2,4-dimethylbenzyl)oxirane .

  • Path A (Desired): Nucleophilic attack at the terminal carbon (

    
    ) yields the target primary amine/secondary alcohol.
    
  • Path B (Impurity): Attack at the internal carbon (

    
    ) yields the regioisomer (secondary amine/primary alcohol).
    
Pathway Visualization

The following diagram illustrates the mechanistic bifurcation that creates the impurity.

ReactionPathway Epoxide Starting Material 2-(2,4-dimethylbenzyl)oxirane Transition Nucleophilic Attack Epoxide->Transition Ammonia Reagent NH3 (aq/MeOH) Ammonia->Transition Target TARGET MOLECULE 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (Attack at Terminal C) Transition->Target  Path A (Major) Impurity REGIOISOMER B 2-Amino-3-(2,4-dimethylphenyl)propan-1-ol (Attack at Internal C) Transition->Impurity  Path B (Minor)

Caption: Mechanistic bifurcation of epoxide ring-opening leading to the target vs. regioisomeric impurity.

Troubleshooting Guides & FAQs

Q1: How do I definitively distinguish the target molecule from its regioisomer using NMR?

The Issue: Both isomers have the same mass (MW: 179.26 Da) and similar functional groups, rendering MS and standard TLC ineffective.

The Solution: Proton NMR (


H NMR) is the definitive validation tool. You must look at the "diagnostic region" between 2.5 ppm and 4.0 ppm.
FeatureTarget (1-Amino-2-ol)Impurity (2-Amino-1-ol)Mechanistic Reason
Methine Proton (

-O/N)

~3.8 ppm (Multiplet)

~3.0 ppm (Multiplet)
In the target, the methine is attached to Oxygen (deshielded). In the impurity, it is attached to Nitrogen (less deshielded).
Methylene Protons (

-N/O)

~2.6–2.8 ppm

~3.4–3.6 ppm
In the target, the terminal

is attached to Nitrogen. In the impurity, the terminal

is attached to Oxygen.

Validation Step: Integrate the signal at ~3.8 ppm vs. ~3.0 ppm. The ratio gives you the molar ratio of Target:Impurity.

Q2: Chromatography failed. How do I remove the regioisomer using crystallization?

The Issue: The regioisomers co-elute on silica. The Solution: Use Differential Salt Crystallization . The spatial arrangement of the amine and hydroxyl groups differs between regioisomers, leading to significant differences in lattice energy when paired with specific counter-ions.

Protocol: The Oxalate Salt Screen We recommend forming the oxalate salt, as it often yields highly crystalline solids for


-amino alcohols [1].
  • Dissolution: Dissolve 10 g of crude mixture in 50 mL of absolute Ethanol (EtOH).

  • Acid Addition: Add 0.55 equivalents of Oxalic Acid (dissolved in warm EtOH) dropwise. Note: We use 0.55 eq because oxalate is a diacid.

  • Nucleation: Stir at 60°C for 30 minutes, then slowly cool to room temperature over 2 hours.

  • Filtration: Filter the white precipitate.[1]

    • Observation: The target molecule (1-amino) usually crystallizes preferentially due to less steric hindrance around the amine, allowing tighter packing.

  • Recrystallization: If purity is <98% (by NMR), recrystallize the salt from EtOH/Water (9:1).

  • Free Basing: Suspend the salt in water, adjust pH to >12 with NaOH, and extract with Dichloromethane (DCM).

Self-Validating Check:

  • Take a small aliquot of the wet cake before drying.

  • Perform a "mini-workup" (NaOH/DCM) in a vial.

  • Run NMR.[1] If the impurity peaks (3.0 ppm) are visible, repeat Step 5.

Q3: Can I prevent the impurity from forming during the reaction?

The Issue: "An ounce of prevention is worth a pound of cure." The Solution: Regioselectivity is controlled by steric hindrance and catalyst choice.

  • Solvent Choice: Use protic solvents like Methanol. Hydrogen bonding activates the epoxide oxygen, and the bulkier solvent shell discourages attack at the hindered internal carbon [2].

  • Catalysis: Avoid strong Lewis acids (like

    
    ) if you are seeing high impurity levels; these can sometimes activate the internal position via carbocation-like transition states.
    
  • Temperature: Lower temperatures (0°C to RT) favor the kinetic product (attack at the less hindered terminal carbon). High temperatures increase the energy available to overcome the steric barrier of the internal carbon [3].

Q4: I need >99.9% purity for an API standard. What is the ultimate purification method?

The Issue: Crystallization stalled at 98.5% purity. The Solution: Derivatization-Hydrolysis Cycle (The Schiff Base Method). This method exploits the steric difference between a primary amine (on a secondary carbon) and a primary amine (on a primary carbon).

Protocol:

  • Derivatization: React the crude amine mixture with 1.05 eq of Benzaldehyde in Toluene. Reflux with a Dean-Stark trap to remove water.

    • Mechanism:[2][3][4][5] Both amines form imines (Schiff bases).

  • Crystallization: Cool the solution. The imine derived from the target molecule (linear, less hindered) generally crystallizes much better than the branched regioisomer.

  • Filtration: Collect the crystalline imine. Wash with cold toluene.

  • Hydrolysis: Dissolve the solid in THF/Water. Add 1M HCl and stir for 1 hour to cleave the imine.

  • Workup: Wash with ether (removes benzaldehyde). Basify the aqueous layer and extract the pure amino alcohol.

Decision Logic & Workflow

Use this flowchart to determine the correct purification strategy based on your current impurity levels.

PurificationLogic Start Crude Reaction Mixture QC QC Check (H-NMR) Determine Impurity % Start->QC LowImp Impurity < 5% QC->LowImp Low HighImp Impurity > 5% QC->HighImp High Salt Oxalate Salt Crystallization (See Q2) LowImp->Salt Schiff Schiff Base Derivatization (See Q4) HighImp->Schiff Check Purity Check Salt->Check Schiff->Check Success Target Purity Achieved (>99%) Check->Success Pass Recryst Recrystallize Check->Recryst Fail Recryst->Check

Caption: Decision tree for selecting the optimal purification method based on initial impurity load.

Quantitative Data Summary

The following table summarizes the physical property differences typically observed between these regioisomers, aiding in method selection.

PropertyTarget (1-Amino-2-ol)Regioisomer (2-Amino-1-ol)Implication
Boiling Point High (>250°C)High (>250°C)Distillation is ineffective for separation.
pKa (Conj. Acid) ~9.5~9.2Slight difference allows for pH-controlled extraction (difficult but possible).
Oxalate Salt MP Sharp (

> 150°C)
Broad / AmorphousKey for separation. Target forms a stable lattice.
Schiff Base Solubility Low in cold TolueneModerate/HighKey for separation. Target precipitates out.

References

  • Org. Synth. 1998, 75, 106. Synthesis of beta-amino alcohols and purification via salt formation.Link

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed., Wiley, 2013. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

  • Azizi, N., & Saidi, M. R. (2005). LiClO4-catalyzed regioselective ring opening of epoxides with amines. Journal of Organometallic Chemistry. Link

  • Bergmeier, S. C. (2000). The Synthesis of Vicinal Amino Alcohols. Tetrahedron, 56(17), 2561-2576. Link

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

This guide provides a rigorous technical comparison of H-NMR analysis methodologies for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It is designed for analytical chemists and formulation scientists requiring definitive s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of H-NMR analysis methodologies for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol . It is designed for analytical chemists and formulation scientists requiring definitive structural validation.[1]

Publish Comparison Guide: Solvent Systems & Structural Elucidation

Part 1: Executive Technical Summary

Molecule: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Formula: C₁₁H₁₇NO Critical Analytical Challenge: The primary challenge in verifying this compound is distinguishing the specific 2,4-dimethyl regiochemistry from potential isomers (e.g., 2,3-dimethyl or 3,5-dimethyl analogs) and resolving the overlapping aliphatic multiplets of the propanol backbone.[1][2]

This guide compares the performance of two primary solvent systems (CDCl₃ vs. DMSO-d₆) and establishes a self-validating protocol for structural confirmation.

Part 2: Comparative Analysis of Analytical Performance

Comparison: Solvent System Efficacy

The choice of solvent dictates the visibility of exchangeable protons (-OH, -NH₂) and the resolution of the aromatic regio-chemistry.[1][2]

FeatureSystem A: Chloroform-d (CDCl₃) System B: DMSO-d₆ Verdict
Labile Protons (-OH, -NH₂) Poor. Often invisible or extremely broad due to rapid exchange.[2]Excellent. Distinct resonances; -OH often appears as a doublet (coupling to CH).[2]Use DMSO-d₆ for full assignment.
Aliphatic Resolution High. Sharp lines; minimizes viscosity broadening.[1]Moderate. Slightly broader lines due to viscosity; water peak (3.33 ppm) may overlap with methine.[2]Use CDCl₃ for backbone coupling constants.
Aromatic Dispersion Good. distinct separation of Ar-H signals.[1][2]Variable. Solvent polarity can compress Ar-H signals.[1][2]System Dependent.
Sample Solubility High for free base.[1]High for both free base and HCl salts.[1]DMSO-d₆ is more versatile.[1][2]
Structural Prediction & Assignment Table

Based on additive chemical shift rules and analog data (e.g., 2,4-dimethylbenzyl derivatives).

PositionProton Typeδ (ppm) in CDCl₃MultiplicityJ (Hz)Assignment Logic
Ar-H Aromatic H-67.05 - 7.15Doublet (d)~7.8Ortho to H-5; deshielded by alkyl.[2]
Ar-H Aromatic H-56.90 - 7.00Doublet (d)~7.8Ortho to H-6.[2]
Ar-H Aromatic H-36.95 - 7.05Singlet (s)-Isolated by C2/C4 methyls.[2]
Ar-CH₃ Methyl (C2)2.25 - 2.30Singlet (s)-Ortho-methyl.[2]
Ar-CH₃ Methyl (C4)2.20 - 2.25Singlet (s)-Para-methyl.[1][2]
C3-H Benzylic CH₂2.65 - 2.80dd or m13, 6Diastereotopic; adjacent to chiral center.[1][2]
C2-H Methine (CH-O)3.75 - 3.90Multiplet (m)-Deshielded by Oxygen.[1][2]
C1-H Amino CH₂2.55 - 2.70dd or m12, 5Adjacent to Nitrogen.[1][2]
-OH/-NH₂ Labile1.5 - 3.0Broad-Concentration dependent (CDCl₃).[2]

Part 3: Self-Validating Experimental Protocol

Sample Preparation (The "Dry-Lock" Method)

To ensure reproducibility, specifically regarding the water peak interference in DMSO, follow this strict protocol:

  • Massing: Weigh 10–15 mg of the product into a clean vial.

  • Solvent Addition: Add 0.6 mL of DMSO-d₆ (99.9% D) .

    • Note: If using CDCl₃, filter through a small plug of anhydrous K₂CO₃ if the solution appears cloudy (indicates salt formation or moisture).

  • Homogenization: Sonicate for 30 seconds. Do not heat above 40°C to prevent degradation.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (0.00 ppm).[1]

Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

  • Relaxation Delay (D1): Set to 2.0 seconds . The benzylic protons have slower relaxation; a short D1 will distort integration values.

  • Scans (NS): Minimum 16 scans (64 recommended for impurity detection <1%).

  • Spectral Width: -2 to 14 ppm.[2]

Validation Workflow (Regiochemistry Check)

The most common synthetic impurity is the regioisomer .[1] Use the aromatic coupling pattern to validate the 2,4-dimethyl substitution:

  • 2,4-Dimethyl: Shows one singlet (H-3) and two doublets (H-5, H-6).[1][2]

  • 2,3-Dimethyl: Shows three adjacent multiplets (d, t, d pattern).[1][2]

  • 3,5-Dimethyl: Shows two singlets (ratio 2:[1][2]1) and no doublets.

Part 4: Visualization of Logic Flow

The following diagram illustrates the decision matrix for structural validation, ensuring the analyst distinguishes the target molecule from common isomers.

NMR_Validation_Flow Start Crude Sample 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Solvent_Choice Select Solvent System Start->Solvent_Choice CDCl3_Path CDCl3 (Good for Backbone) Solvent_Choice->CDCl3_Path Non-polar/Oil DMSO_Path DMSO-d6 (Good for OH/NH & Salts) Solvent_Choice->DMSO_Path Polar/Solid/Salt Aromatic_Analysis Analyze Aromatic Region (6.8 - 7.2 ppm) CDCl3_Path->Aromatic_Analysis DMSO_Path->Aromatic_Analysis Pattern_Check Coupling Pattern? Aromatic_Analysis->Pattern_Check Res_24 1 Singlet + 2 Doublets (Target: 2,4-Dimethyl) Pattern_Check->Res_24 Match Res_35 2 Singlets (2:1) (Isomer: 3,5-Dimethyl) Pattern_Check->Res_35 Mismatch Res_23 3 Multiplets (d, t, d) (Isomer: 2,3-Dimethyl) Pattern_Check->Res_23 Mismatch Final_QC Verify Aliphatic Integration (6H Methyls : 2H Benz : 1H CH : 2H CH2) Res_24->Final_QC

Caption: Logic flow for distinguishing the 2,4-dimethyl substitution pattern from common synthetic regioisomers using 1H-NMR coupling constants.

References

  • Chemical Shift Prediction & Solvent Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry."[1][3] Org.[4][5] Process Res. Dev. 2016, 20, 3, 661–667.[1] [2]

  • General NMR Data for Phenylpropanol Derivatives: Royal Society of Chemistry. "Electronic Supplementary Information: NMR spectra of phenylpropanol derivatives." RSC Advances.

  • Regiochemistry of Dimethylbenzyl Groups: PubChem Compound Summary for 2-(2,3-dimethylphenyl)propan-2-ol (Isomer Comparison). [2]

  • Protocol for Amino-Alcohol Analysis: Doc Brown's Chemistry. "Proton NMR spectrum of propan-2-ol and exchangeable protons."

Sources

Comparative

Comparative Mass Spectrometry Guide: Distinguishing C₁₁H₁₇NO Isomers

This guide details the mass spectrometry fragmentation patterns of C₁₁H₁₇NO isomers, specifically focusing on the differentiation of the controlled substance para-Methoxymethamphetamine (PMMA) from its structural isomers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of C₁₁H₁₇NO isomers, specifically focusing on the differentiation of the controlled substance para-Methoxymethamphetamine (PMMA) from its structural isomers like 4-Ethoxyamphetamine (4-EA) and N-Ethyl-4-hydroxyamphetamine .

PMMA, 4-Ethoxyamphetamine, and Structural Analogues

Executive Summary & Forensic Relevance

The molecular formula C₁₁H₁₇NO (MW 179.26 Da) represents a critical isobaric group in forensic toxicology and drug development.[1] It encompasses the Schedule I controlled substance PMMA (a designer drug often sold as "Ecstasy") and several non-controlled or less common isomers.[1]

Accurate identification is challenging because these isomers share the same molecular weight.[1] However, their fragmentation patterns under Electron Ionization (EI) and Electrospray Ionization (ESI) are distinct due to differences in side-chain substitution (N-alkyl vs. O-alkyl) and amine structure (primary vs. secondary vs. tertiary). This guide provides a definitive protocol for distinguishing these species.

Structural Landscape of C₁₁H₁₇NO

The three primary isomers of interest for this comparison are:

CompoundStructure DescriptionAmine TypeKey Structural Feature
PMMA N-methyl-1-(4-methoxyphenyl)propan-2-amineSecondaryN-Methyl, O-Methyl
4-Ethoxyamphetamine (4-EA) 1-(4-ethoxyphenyl)propan-2-aminePrimaryPrimary Amine, O-Ethyl
N-Ethyl-4-hydroxyamphetamine N-ethyl-1-(4-hydroxyphenyl)propan-2-amineSecondaryN-Ethyl, O-H
EI-MS Fragmentation Mechanisms (GC-MS)

In Electron Ionization (70 eV), the fragmentation of phenethylamines is dominated by


-cleavage  adjacent to the nitrogen atom. This mechanism is the primary discriminator for these isomers.[1]
A. The Alpha-Cleavage Rule

The bond between the


-carbon (bearing the amine) and the benzylic carbon is the weakest link in the radical cation 

.
  • PMMA : Cleavage yields an iminium ion

    
    .[1]
    
  • 4-EA : Cleavage yields a primary iminium ion

    
    .[1]
    
  • N-Ethyl-4-HA : Cleavage yields an N-ethyl iminium ion

    
    .
    
B. Diagnostic Ion Table (EI-MS)
IsomerBase Peak (m/z)MechanismSecondary Ion (m/z)Origin of Secondary Ion
PMMA 58

-cleavage (N-Me)
121 4-Methoxybenzyl cation (

)
4-EA 44

-cleavage (Primary)
135 4-Ethoxybenzyl cation (

)
N-Ethyl-4-HA 72

-cleavage (N-Et)
107 4-Hydroxybenzyl cation (

)
C. Fragmentation Pathway Diagram

The following diagram illustrates the divergent pathways for PMMA and 4-EA, showing how the position of the alkyl group (N vs. O) dictates the mass of the base peak.

G M_PMMA PMMA Molecular Ion [C11H17NO]+• (m/z 179) Alpha_PMMA α-Cleavage (PMMA) M_PMMA->Alpha_PMMA EI (70eV) M_4EA 4-EA Molecular Ion [C11H17NO]+• (m/z 179) Alpha_4EA α-Cleavage (4-EA) M_4EA->Alpha_4EA EI (70eV) Ion_58 Base Peak: m/z 58 [CH3-CH=NH-CH3]+ Alpha_PMMA->Ion_58 Dominant Pathway (Imine Formation) Ion_121 Fragment: m/z 121 [CH2-C6H4-OCH3]+ Alpha_PMMA->Ion_121 Benzylic Cleavage Ion_44 Base Peak: m/z 44 [CH3-CH=NH2]+ Alpha_4EA->Ion_44 Dominant Pathway (Primary Amine) Ion_135 Fragment: m/z 135 [CH2-C6H4-OC2H5]+ Alpha_4EA->Ion_135 Benzylic Cleavage

Caption: Comparative alpha-cleavage pathways for PMMA (left) and 4-Ethoxyamphetamine (right). Note the shift in base peak from m/z 58 to m/z 44.

LC-MS/MS Performance & Transitions

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft ionization (ESI) produces the protonated molecule


. Differentiation relies on Collision-Induced Dissociation (CID) of the precursor ion (m/z 180).
A. ESI-MS/MS Fragmentation Logic
  • PMMA (m/z 180) :

    • Loss of methylamine (

      
      , -31 Da) 
      
      
      
      m/z 149 (4-methoxypropenylbenzene cation).
    • Loss of propene/amine moiety

      
       m/z 121 (4-methoxybenzyl cation).[1]
      
  • 4-EA (m/z 180) :

    • Loss of ammonia (

      
      , -17 Da) 
      
      
      
      m/z 163.
    • Loss of ethanol (from ethoxy group) is rare; usually the ether link is stable, but cleavage of the ethyl group can yield m/z 152.

    • Major product ion: m/z 135 (4-ethoxybenzyl).[1]

B. MRM Transition Table
AnalytePrecursor (m/z)Quantifier (m/z)Qualifier (m/z)Collision Energy (eV)
PMMA 180.1149.1 121.115 - 25
4-EA 180.1135.1 107.020 - 30
N-Ethyl-4-HA 180.1107.1 163.115 - 25
Experimental Protocols
Protocol A: GC-MS Differentiation

Objective: Unambiguous identification of C₁₁H₁₇NO isomer via EI fragmentation.

  • Sample Prep: Dissolve 1 mg sample in 1 mL methanol. No derivatization required for initial screening.[1]

  • Instrument: Agilent 7890B/5977B GC-MS (or equivalent).

  • Column: DB-5MS or Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm).[1]

  • Inlet: Splitless mode, 250°C.

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • MS Source: EI mode, 70 eV, 230°C source temp.

  • Data Analysis:

    • Extract Ion Chromatograms (EIC) for m/z 58, 44, and 72.

    • Result: A peak with Base Peak 58 is PMMA.[1] A peak with Base Peak 44 is 4-EA.[1]

Protocol B: LC-MS/MS Confirmation

Objective: High-sensitivity quantification in biological matrices.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.[1]

    • B: 0.1% Formic Acid in Acetonitrile.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: Positive ESI, MRM mode.

  • Validation:

    • Monitor transition 180

      
       149 (PMMA specific).
      
    • Monitor transition 180

      
       135 (4-EA specific).
      
    • Note: Isomers may co-elute on short columns; unique transitions are essential.

References
  • King, T. (2014).[1] Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. University at Albany.[1] Link

  • Awad, T., et al. (2015).[1] Differentiation of structural isomers in a target drug database by LC/Q-TOFMS. Drug Testing and Analysis. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . (2023).[1] Mass Spectral Library - Version 3.10. Link

  • National Institute of Standards and Technology (NIST) . (2023).[1] PMMA Mass Spectrum - NIST Chemistry WebBook. Link

  • United Nations Office on Drugs and Crime (UNODC) . (2021).[1] Recommended Methods for the Identification and Analysis of Synthetic Cathinones and Amphetamine-type Stimulants. Link

Sources

Validation

FTIR characteristic peaks for 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

Technical Comparison Guide: FTIR Characterization of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol Executive Summary 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is a substituted phenylpropanolamine derivative characterized by...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: FTIR Characterization of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

Executive Summary

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is a substituted phenylpropanolamine derivative characterized by a propyl chain bearing a secondary alcohol and a primary amine, attached to a 2,4-dimethyl-substituted aromatic ring. Accurate characterization of this compound is critical in pharmaceutical development and forensic analysis to distinguish it from structural isomers (e.g., 3,4-dimethyl analogs) and metabolic precursors (e.g., ketones).

This guide provides a technical breakdown of the compound’s Fourier Transform Infrared (FTIR) spectral signature.[1][2] It compares the target molecule against key alternatives—specifically its unsubstituted analog and its ketone precursor —to establish a robust identification protocol.

Spectral Landscape: Characteristic Peaks

The FTIR spectrum of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is defined by the interplay between its polar amino-alcohol chain and the specific substitution pattern of the aromatic ring.

A. High-Frequency Region (4000–2500 cm⁻¹)
  • O-H / N-H Stretching (3400–3200 cm⁻¹):

    • Observation: A broad, intense band centered around 3300–3350 cm⁻¹ .

    • Mechanism: Overlap of the intermolecularly hydrogen-bonded O-H stretch and the N-H stretching vibrations of the primary amine (-NH₂). While primary amines typically show a doublet (asymmetric/symmetric stretch), the strong hydrogen bonding of the vicinal amino-alcohol motif often broadens this into a single complex envelope.

  • Aromatic C-H Stretch (>3000 cm⁻¹):

    • Observation: Weak shoulders just above 3000 cm⁻¹ (typically 3010–3050 cm⁻¹).

    • Mechanism: Stretching vibrations of the sp²-hybridized C-H bonds on the phenyl ring.

  • Aliphatic C-H Stretch (2980–2850 cm⁻¹):

    • Observation: Distinct, sharp peaks at 2960, 2925, and 2860 cm⁻¹ .

    • Mechanism: Asymmetric and symmetric stretching of the methyl (-CH₃) and methylene (-CH₂-) groups. The presence of two methyl substituents on the ring significantly enhances the intensity of these bands compared to the unsubstituted analog.

B. Fingerprint Region (1500–600 cm⁻¹)
  • Amine Deformation (1650–1580 cm⁻¹):

    • Observation: A medium intensity band near 1600 cm⁻¹ .[3]

    • Mechanism: N-H scissoring (bending) vibration, often overlapping with the aromatic ring C=C stretching modes.

  • C-O Stretching (1200–1000 cm⁻¹):

    • Observation: Strong band in the 1050–1150 cm⁻¹ range.

    • Mechanism: Characteristic of a secondary alcohol (CH-OH).

  • Aromatic Out-of-Plane (OOP) Bending (Crucial for ID):

    • Observation: Two distinct bands in the 800–900 cm⁻¹ range.[3][4]

      • ~805–825 cm⁻¹: Strong band (2 adjacent hydrogens).

      • ~870–885 cm⁻¹: Medium band (1 isolated hydrogen).

    • Mechanism: This pattern confirms the 1,2,4-trisubstitution of the benzene ring (1-propyl, 2-methyl, 4-methyl). The "isolated" hydrogen is at position 3, and the "adjacent" hydrogens are at positions 5 and 6.

Comparative Analysis: Target vs. Alternatives

To validate the identity of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, it must be differentiated from its closest structural relatives.[1]

Table 1: Spectral Differentiation Matrix
FeatureTarget Compound (2,4-Dimethyl)Alternative A: Unsubstituted Analog (1-Amino-3-phenylpropan-2-ol)Alternative B: Ketone Precursor (Aminoketone)
Aromatic Substitution 1,2,4-Trisubstituted Monosubstituted 1,2,4-Trisubstituted
OOP Bending Two bands: ~815 cm⁻¹ & ~880 cm⁻¹ Two bands: ~690-710 cm⁻¹ & ~730-770 cm⁻¹ Similar to Target (~815/880 cm⁻¹)
Carbonyl (C=O) Absent Absent Strong peak at ~1680-1700 cm⁻¹
O-H Stretch Strong, Broad (3300 cm⁻¹) Strong, Broad (3300 cm⁻¹) Absent (or weak N-H only)
Aliphatic C-H High Intensity (Propyl + 2 Methyls)Lower Intensity (Propyl only)High Intensity
Differentiation Logic:
  • Vs. Unsubstituted Analog: The primary discriminator is the OOP region . The target lacks the strong monosubstituted peaks (690/750 cm⁻¹) and instead shows the 1,2,4-trisubstituted pattern.

  • Vs. Ketone Precursor: The disappearance of the sharp C=O carbonyl stretch (~1700 cm⁻¹) and the emergence of the broad O-H stretch confirms the reduction of the ketone to the alcohol.

  • Vs. Positional Isomers (e.g., 3,4-Dimethyl): Both 2,4- and 3,4-dimethyl isomers exhibit a "1 isolated, 2 adjacent" proton pattern. While FTIR can suggest trisubstitution, NMR spectroscopy is recommended for definitive differentiation between these specific methyl-positional isomers due to spectral similarity in the IR fingerprint region.

Diagnostic Workflow (Decision Tree)

The following diagram outlines the logical flow for identifying the target compound using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum Check_CO Check 1680-1720 cm⁻¹ (Carbonyl Region) Start->Check_CO Has_CO Strong Peak Present Check_CO->Has_CO Yes No_CO Peak Absent Check_CO->No_CO No Ketone Identify: Aminoketone Precursor Has_CO->Ketone Check_OH Check 3200-3400 cm⁻¹ (O-H/N-H Region) No_CO->Check_OH Has_OH Broad Band Present Check_OH->Has_OH Yes Check_OOP Check 600-900 cm⁻¹ (Fingerprint Region) Has_OH->Check_OOP Mono Peaks at 690 & 750 cm⁻¹ Check_OOP->Mono Monosubstituted Pattern Tri Peaks at ~815 & ~880 cm⁻¹ Check_OOP->Tri 1,2,4-Trisubstituted Pattern Result_Mono Identify: Unsubstituted (Phenylpropanolamine analog) Mono->Result_Mono Result_Target Identify: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (Target Compound) Tri->Result_Target

Caption: Logical workflow for distinguishing the target amino-alcohol from its precursors and unsubstituted analogs based on spectral features.

Experimental Protocol

To ensure reproducible data that matches the comparative guide above, follow this standardized protocol.

Method: Attenuated Total Reflectance (ATR-FTIR)

ATR is preferred over KBr pellets for amino-alcohols to minimize moisture absorption (hygroscopicity) which can obscure the O-H/N-H region.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.[5]

    • Scans: 32 scans (minimum) to reduce signal-to-noise ratio.

    • Range: 4000–600 cm⁻¹.

  • Sample Preparation:

    • Ensure the sample is a dry powder or crystalline solid.

    • Place a small amount (approx. 2-5 mg) onto the center of the ATR crystal.

    • Apply pressure using the anvil until the force gauge indicates optimal contact. Note: Inconsistent pressure can alter peak intensity ratios.

  • Data Processing:

    • Background Correction: Collect an air background spectrum immediately before the sample.

    • Baseline Correction: Apply automatic baseline correction if the baseline drifts due to scattering.

    • Normalization: For comparison with library spectra, normalize the strongest peak (usually C-O or Aliphatic C-H) to 1.0 absorbance units.

  • Validation Step:

    • Verify the presence of the ~815/880 cm⁻¹ doublet . If these are replaced by 690/750 cm⁻¹, the sample is likely the unsubstituted analog.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[6] (Standard text for aromatic substitution patterns).

  • NIST Chemistry WebBook. Infrared Spectra of Structural Analogs (e.g., Ephedrine, Phenylpropanolamine). Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley.[6] Available at: [Link]

  • PubChem. Compound Summary for 1,3-Diphenyl-2-propanol (Structural Analog). Available at: [Link]

Sources

Comparative

HPLC retention time comparison: Phenyl vs Phenoxy propanolamines

Topic: HPLC Retention Time Comparison: Phenyl vs. Phenoxy Propanolamines Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Comparison: Phenyl vs. Phenoxy Propanolamines Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

This guide provides a definitive technical comparison of the chromatographic behavior of Phenylpropanolamines (e.g., Norephedrine, PPA) versus Phenoxypropanolamines (e.g., Propranolol, Atenolol). While both classes share an aromatic amine backbone, the insertion of an ether linkage (–O–CH₂–) in the phenoxy group fundamentally alters their physicochemical properties, specifically hydrophobicity (LogP) and steric flexibility.

Key Takeaway: Phenoxypropanolamines exhibit significantly longer retention times than phenylpropanolamines on standard C18 and Phenyl-Hexyl stationary phases due to increased lipophilicity and the flexible ether spacer, which facilitates deeper intercalation into the stationary phase ligands.

Structural & Physicochemical Analysis

To understand the retention differences, we must first analyze the structural divergence. The "Phenoxy" class is characterized by an aryloxy spacer that increases the carbon chain length and electron density of the aromatic system.

Comparative Structural Architecture

G cluster_0 Phenylpropanolamine (PPA) cluster_1 Phenoxypropanolamine (Beta-Blocker Core) PPA_Core Benzene Ring PPA_Link Direct C-C Bond (Rigid) PPA_Core->PPA_Link Phenoxy_Core Benzene/Naphthyl Ring PPA_Core->Phenoxy_Core Pi-Pi Potential PPA_Amine Amine Side Chain (-CH(OH)-CH(NH2)-CH3) PPA_Link->PPA_Amine Phenoxy_Link Ether Linkage (-O-CH2-) (Flexible + H-Bond Acceptor) PPA_Link->Phenoxy_Link Hydrophobicity Gap Phenoxy_Core->Phenoxy_Link Phenoxy_Amine Amine Side Chain (-CH(OH)-CH2-NH-R) Phenoxy_Link->Phenoxy_Amine

Figure 1: Structural comparison highlighting the ether linkage in phenoxypropanolamines which contributes to increased flexibility and hydrophobicity.

Physicochemical Property Table
FeaturePhenylpropanolamine (PPA)Phenoxypropanolamine (e.g., Propranolol)Chromatographic Impact
Linker Direct C-C bondEther (-O-CH₂-)Phenoxy is more flexible, allowing better alignment with C18 chains.
LogP (Hydrophobicity) ~0.7 (Hydrophilic)~3.0 (Lipophilic)Phenoxy elutes much later due to strong hydrophobic interaction.
pKa (Basic) ~9.4~9.5Both are positively charged at acidic pH; requires buffer control to prevent tailing.
Pi-Electron Density ModerateHigh (Oxygen donation)Phenoxy shows stronger retention on Phenyl-Hexyl columns via Pi-Pi stacking.

Retention Mechanisms & Experimental Data

The separation of these compounds relies on two primary mechanisms: Hydrophobic Interaction (dominant on C18) and Pi-Pi Interaction (dominant on Phenyl phases).

Mechanism 1: Hydrophobic Interaction (C18 Columns)
  • Phenylpropanolamine: Being small and relatively polar, PPA interacts weakly with the C18 alkyl chains. It often elutes near the void volume if the organic modifier is too high (>10%).

  • Phenoxypropanolamine: The ether linkage and additional methylene group significantly increase the hydrophobic surface area. These molecules partition strongly into the C18 phase.

Mechanism 2: Pi-Pi Interaction (Phenyl-Hexyl Columns)
  • Phenyl vs. Phenoxy: The oxygen atom in the phenoxy group is an electron donor, making the aromatic ring more electron-rich (pi-basic). This allows for stronger pi-pi interactions with pi-acidic stationary phases or specific interactions with Phenyl-Hexyl ligands compared to the neutral phenyl ring of PPA.

Experimental Retention Data (Standard Gradient)

Conditions:

  • Column: C18 (150 x 4.6 mm, 5 µm)[1]

  • Mobile Phase A: 20 mM Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min[1][2][3]

AnalyteRetention Time (min)Relative Retention (k')Observation
Phenylpropanolamine 3.2 - 4.51.5Elutes early; sensitive to void volume interferences.
Propranolol (Phenoxy) 6.5 - 9.84.2Elutes later; broad peak shape possible if silanols are active.
Atenolol (Phenoxy) 4.0 - 5.52.0More polar phenoxy analog, elutes closer to PPA but still distinct.

Standardized Experimental Protocol

To achieve reproducible separation of both classes in a single run, a gradient method is required to prevent PPA from eluting in the void while eluting the lipophilic Phenoxy compounds in a reasonable time.

Method: Universal "Amine-Core" Gradient

This protocol uses an acidic pH to suppress silanol activity (reducing tailing) and an ion-pairing effect from the buffer strength.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate (adjusted to pH 3.0 with Formic Acid). Why? Low pH ensures amines are protonated and silanols are suppressed.

    • Solvent B: Acetonitrile (100%). Why? ACN provides sharper peaks for aromatics than Methanol due to lower viscosity and dipole interactions.

  • Gradient Program:

    • 0.0 min: 5% B (Hold for 1 min to retain PPA)

    • 1.0 - 10.0 min: Linear ramp to 60% B

    • 10.0 - 12.0 min: Hold at 60% B (Elutes highly lipophilic phenoxy impurities)

    • 12.1 min: Re-equilibrate at 5% B

  • Detection: UV at 215 nm (Universal) and 254 nm (Aromatic selective).

Workflow Diagram

Workflow Start Sample Preparation (Diluent: Mobile Phase A) Step1 Injection (10 µL) Low Organic Start (5% B) Start->Step1 Decision Analyte Class? Step1->Decision Path_PPA Phenylpropanolamines Decision->Path_PPA Low LogP Path_Phenoxy Phenoxypropanolamines Decision->Path_Phenoxy High LogP Result_PPA Early Elution (2-5 min) Dominant Mechanism: Polar/Ionic Path_PPA->Result_PPA Result_Phenoxy Late Elution (8-12 min) Dominant Mechanism: Hydrophobic Path_Phenoxy->Result_Phenoxy

Figure 2: Logical flow of the gradient separation demonstrating the divergence in elution based on LogP.

Troubleshooting & Optimization

Common issues when comparing these two classes arise from their basic amine nature.

1. Peak Tailing:

  • Cause: Interaction of the positively charged amine with residual silanol groups (Si-O⁻) on the silica surface.

  • Solution:

    • Use End-capped columns (e.g., C18-Endcapped).

    • Add Triethylamine (TEA) (5 mM) to the mobile phase as a sacrificial base (competes for silanol sites).

    • Increase buffer concentration to >25 mM.

2. Poor Resolution of PPA from Void Volume:

  • Cause: PPA is too hydrophilic.

  • Solution: Use a Phenyl-Hexyl column . The pi-pi interaction will retain PPA longer than a C18 column would, moving it away from the solvent front without excessively retaining the Phenoxy compounds.

3. Co-elution of Impurities:

  • Insight: Phenoxypropanolamines often contain "diol" impurities (missing the amine). These are less basic and may elute earlier, potentially interfering with PPA if the gradient is too shallow.

References

  • Indrayanto, G., et al. (1995).[4] Simultaneous assay of phenylpropanolamine, chlorpheniramine, paracetamol, and caffeine in sugar-coated tablets by HPLC. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Rao, R.N., et al. (1998). HPLC determination of phenylpropanolamine in human serum. Biomedical Chromatography. Link

  • Claessens, H.A., et al. (1998). Chromatographic behavior of basic compounds (beta-blockers) on various reversed-phase columns. Journal of Chromatography A. Link

  • Vervoort, R.J., et al. (1997). Shift of the HPLC retention times of metabolites in relation to the original drug (Propanolamines). Journal of Chromatography B. Link

  • McCalley, D.V. (2010). Understanding and manipulating the separation of hydrophilic, basic compounds in RPLC. LCGC North America. Link

Sources

Validation

Comparative Toxicity Guide: 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol vs. Metaxalone Impurities

This guide provides a rigorous comparative toxicity analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol against established Metaxalone impurities .[1] Based on the structural nomenclature, the target compound is identi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous comparative toxicity analysis of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol against established Metaxalone impurities .[1]

Based on the structural nomenclature, the target compound is identified as a regioisomeric analog of the known Metaxalone impurity, Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol).[1] The critical deviation is the 2,4-dimethyl substitution pattern (derived from 2,4-xylenol) versus the 3,5-dimethyl pattern (derived from 3,5-xylenol) found in Metaxalone.[1]

[1]

Executive Summary & Chemical Identity

In the synthesis of Metaxalone, the quality of the starting material, 3,5-Dimethylphenol (3,5-Xylenol) , is paramount.[1] Contamination with its isomer, 2,4-Dimethylphenol (2,4-Xylenol) , leads to the formation of "non-pharmacopeial" impurities that mimic the physicochemical properties of the drug but possess distinct toxicological profiles.[1]

This guide compares the Target Compound (derived from the 2,4-isomer) with the standard Metaxalone Impurity B (derived from the 3,5-isomer).[1]

FeatureTarget Compound Comparator (Impurity B)
Chemical Name 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol*1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol
Origin Contaminant (2,4-Xylenol + Epichlorohydrin + Ammonia)Process Intermediate (3,5-Xylenol + Epichlorohydrin + Ammonia)
Regulatory Status Unspecified / Genotoxic Alert PotentialUSP Listed (Related Compound B)[1][2]
Core Toxicity Risk High (Linked to EPA Priority Pollutant 2,4-DMP)Moderate (Irritant, controlled limit)

*Note: The nomenclature "phenyl" implies a C-C bond, while Metaxalone derivatives possess a "phenoxy" (C-O-C) ether linkage.[1] In the context of Metaxalone impurities, this is treated as the phenoxy-analog arising from 2,4-xylenol contamination.[1] If the structure is strictly "phenyl" (no oxygen), it represents a phenylpropanolamine scaffold with potent CNS stimulant risks.[1]

Impurity Genesis & Structural Logic

Understanding the origin is the first step in controlling toxicity.[1] The diagram below illustrates how raw material contamination propagates into the final impurity profile.

ImpurityGenesis RawMat Starting Material (3,5-Dimethylphenol) Intermed_35 Intermediate A (3,5-Glycidyl Ether) RawMat->Intermed_35 + Epichlorohydrin Contam Contaminant (2,4-Dimethylphenol) Intermed_24 Intermediate B (2,4-Glycidyl Ether) Contam->Intermed_24 + Epichlorohydrin Impurity_B Metaxalone Impurity B (3,5-isomer) Intermed_35->Impurity_B + NH3 (Ring Opening) Metaxalone Metaxalone API Intermed_35->Metaxalone + Carbonylation Target Target Impurity (2,4-isomer) Intermed_24->Target + NH3 (Ring Opening)

Figure 1: Divergent synthesis pathways showing how 2,4-xylenol contamination generates the Target Impurity parallel to the standard Metaxalone process.[1]

Toxicological Comparison

The shift from 3,5-substitution to 2,4-substitution significantly alters the metabolic fate and toxicity potential.[1]

A. Precursor Toxicity (Root Cause Analysis)

The toxicity of the amino-alcohol impurity often mirrors its phenolic precursor.[1]

  • 3,5-Dimethylphenol (Metaxalone Precursor): Generally acts as a mild irritant.[1]

  • 2,4-Dimethylphenol (Target Precursor): Listed as a U.S. EPA Priority Pollutant .[1] It exhibits higher acute toxicity and corrosivity compared to the 3,5-isomer.[1] It is known to uncouple oxidative phosphorylation and possesses higher lipophilicity, facilitating cellular entry.[1]

B. Metabolic Activation (Quinone Methides)[1]
  • Comparator (3,5-Isomer): The methyl groups are meta to the oxygen.[1] Metabolic oxidation to a quinone methide is sterically and electronically less favored or forms less reactive intermediates.[1]

  • Target (2,4-Isomer): The methyl group at the para (4) position is highly susceptible to metabolic oxidation (by CYP450), forming a reactive Quinone Methide .[1] This electrophile can form covalent adducts with cellular proteins and DNA, raising the risk of hepatotoxicity and genotoxicity .[1]

C. Quantitative Risk Assessment Table
Toxicity EndpointMetaxalone Impurity B (3,5-Isomer) Target: 1-Amino-3-(2,4-dimethyl...) Scientific Rationale
Acute Oral LD50 Est. >500 mg/kg (Rat)Est. <300 mg/kg (Rat)2,4-substitution correlates with higher systemic toxicity in phenolic analogs.[1]
Genotoxicity (Ames) Negative (Class 4/5)Potential Positive (Class 3)Risk of quinone methide formation from para-methyl oxidation.[1]
Skin/Eye Irritation Moderate IrritantSevere Irritant / Corrosive 2,4-DMP derivatives are historically more corrosive to mucosa.[1]
CNS Activity Depressant (Mild)Stimulant Risk If the structure lacks the ether oxygen (Phenylpropanolamine), it poses significant adrenergic/CV risks.[1]

Experimental Validation Protocols

To validate the theoretical risks above, the following self-validating experimental workflow is recommended.

Protocol A: High-Resolution Mass Spectrometry (HRMS) Differentiation

Objective: Conclusively distinguish the 2,4-isomer from the 3,5-isomer.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.[1]

  • Mobile Phase: Gradient elution of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).

  • Differentiation Factor: The 2,4-isomer (Target) typically elutes later than the 3,5-isomer due to the "ortho effect" shielding the polar hydroxyl group, increasing effective lipophilicity.[1]

  • MS/MS Fragmentation: Look for the tropylium ion characteristic of the xylenol core.[1] The fragmentation pattern energy will differ slightly due to steric hindrance at the ortho position.[1]

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Determine if the Target is more cytotoxic than the standard impurity.[1]

  • Cell Line: HepG2 (Liver carcinoma) – selected for metabolic competence.[1]

  • Controls: Positive (Triton X-100), Negative (Vehicle), Reference (Metaxalone Impurity B).

  • Dosing: 6-point concentration curve (1 µM to 1000 µM).

  • Readout: Absorbance at 570 nm after 24h exposure.

  • Success Criteria: If IC50(Target) < 0.5 × IC50(Impurity B), the Target is classified as a High-Risk Impurity .[1]

Visual Workflow: Toxicity Screening

ToxScreening cluster_Assays Toxicity Assays Sample Isolated Impurity (Target) Ames Ames Test (Salmonella TA98/TA100) Sample->Ames MTT MTT Cytotoxicity (HepG2 Cells) Sample->MTT hERG hERG Channel (Cardiotoxicity) Sample->hERG Decision Risk Classification Ames->Decision Positive? MTT->Decision IC50 < Reference? Action1 Control as Genotoxic Impurity (TTC) Decision->Action1 Yes (High Risk) Action2 Control as Ordinary Impurity (0.15%) Decision->Action2 No (Low Risk)

Figure 2: Decision tree for classifying the impurity based on experimental toxicity data.

Conclusion & Recommendations

The compound 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol (and its phenoxy analog) represents a higher toxicological risk than the standard Metaxalone Impurity B.[1] This is driven by the 2,4-xylenol substructure , which is associated with greater irritancy and potential for metabolic activation into reactive quinone methides.[1]

Recommendation:

  • Strict Control: Establish a specification limit of NMT 0.10% (or lower if genotoxicity is confirmed) for the 2,4-isomer, distinct from the general 0.15% limit for Impurity B.

  • Raw Material Testing: Implement GC purity testing on 3,5-Dimethylphenol starting material to ensure <0.5% of 2,4-Dimethylphenol contamination.

References

  • United States Pharmacopeia (USP). Metaxalone Monograph: Organic Impurities.[1] USP-NF 2024.[1] Link[1]

  • U.S. Environmental Protection Agency (EPA). Toxicological Profile for 2,4-Dimethylphenol.[1] EPA Priority Pollutants List.[1] Link

  • PubChem. Compound Summary: Metaxalone Related Compound B (1-amino-3-(3,5-dimethylphenoxy)propan-2-ol).[1][2] National Library of Medicine.[1] Link[1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2,4-Xylenol (2,4-Dimethylphenol) Toxicity Data.[1]Link[1]

  • Michałowicz, J., & Duda, W. (2007).[1] Phenols – Sources and Toxicity.[1] Polish Journal of Environmental Studies.[1] Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals Hazard Identification and Risk Assessment: The "Why" Behind the Precautions Understanding the inherent hazards of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Understanding the inherent hazards of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is the foundation of its safe disposal. While a specific Safety Data Sheet (SDS) for the 2,4-dimethylphenyl isomer was not located, a comprehensive SDS for the closely related isomer, 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol , provides critical safety information that should be applied with professional judgment to the handling and disposal of the 2,4-dimethylphenyl isomer.

Based on the available data for the 2,3-dimethylphenyl isomer, this class of compounds is classified with the following hazards[1]:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

The amino and hydroxyl functional groups, common to amino alcohols, can impart corrosive properties, and the aromatic ring may present additional toxicological concerns. Therefore, all waste containing this compound must be treated as hazardous waste .

Table 1: GHS Hazard Information for 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, OralGHS07: Harmful/IrritantWarningH302: Harmful if swallowed
Skin corrosion/irritationGHS07: Harmful/IrritantWarningH315: Causes skin irritation
Serious eye damage/eye irritationGHS07: Harmful/IrritantWarningH319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)GHS07: Harmful/IrritantWarningH335: May cause respiratory irritation

Source: Fluorochem Safety Data Sheet for 1-Amino-1-(2,3-dimethylphenyl)propan-2-ol[1]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol for any purpose, including disposal, the appropriate PPE must be worn. The causality is clear: to prevent skin and eye irritation and to avoid accidental ingestion or inhalation.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to protect against splashes.

  • Skin and Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, or if working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Spill and Emergency Procedures: Preparedness is Paramount

Accidents can happen, and a well-defined spill response plan is a critical component of laboratory safety.

Immediate Actions for Spills:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: If the compound is dissolved in a flammable solvent, eliminate all sources of ignition.

  • Ventilate: Increase ventilation in the area of the spill.

  • Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill. Do not use combustible materials like paper towels to absorb large quantities of the neat compound.

  • Collect: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

Waste Collection and Segregation: A Systematic Approach

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.

  • Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container material must be compatible with the chemical; for amino alcohols, high-density polyethylene (HDPE) is a suitable choice.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name: "1-Amino-3-(2,4-dimethylphenyl)propan-2-ol," and the associated hazards (e.g., "Harmful," "Irritant").

  • Segregation:

    • Do not mix this waste with incompatible materials such as strong oxidizing agents, acids, or acid chlorides.

    • Keep aqueous waste streams separate from organic solvent waste streams.

    • Solid waste (e.g., contaminated gloves, absorbent materials) should be collected in a separate, clearly labeled container.

Disposal Protocol: Ensuring Regulatory Compliance

The disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).

Step-by-Step Disposal Procedure:

  • Waste Characterization: Based on its hazardous properties, waste containing 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is classified as hazardous.

  • Accumulation: Store the labeled hazardous waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has been in accumulation for the maximum allowable time (per your institution's policy and local regulations), contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: The EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical waste. This typically involves high-temperature incineration at a permitted facility.

Never dispose of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol down the drain or in the regular trash. This is illegal and poses a significant threat to the environment and public health.

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Start: Generation of Waste ppe Wear Appropriate PPE start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate saa Store in Designated Satellite Accumulation Area segregate->saa closed Keep Container Closed saa->closed ehs Contact EHS for Pickup closed->ehs professional_disposal Professional Disposal via Licensed Vendor ehs->professional_disposal end End: Compliant Disposal professional_disposal->end

Caption: Decision workflow for the safe disposal of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.

References

  • Waste Classification. The University of Queensland. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Waste Classification. Environmental Protection Agency (Ireland). [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]

  • Waste codes & descriptions. EPA South Australia. [Link]

  • RCRA Management of Excess Alcohol-based Hand Sanitizer. U.S. Environmental Protection Agency. [Link]

Sources

Handling

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol

For Immediate Implementation by Laboratory Personnel As a senior application scientist, my priority is to empower your research with actionable safety protocols that are both robust and grounded in the chemical's specifi...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation by Laboratory Personnel

As a senior application scientist, my priority is to empower your research with actionable safety protocols that are both robust and grounded in the chemical's specific reactivity. This guide provides a comprehensive operational plan for the safe handling of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol, focusing on the critical role of Personal Protective Equipment (PPE). The following procedures are designed to be a self-validating system of safety, ensuring the well-being of all laboratory professionals.

Hazard Analysis: Understanding the Risks

Based on its structural analog, 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol is anticipated to present the following hazards:

  • Harmful if swallowed (H302): Ingestion can lead to adverse health effects.[1]

  • Causes skin irritation (H315): Direct contact with the skin is likely to cause irritation.[1]

  • Causes serious eye irritation (H319): Contact with the eyes can result in significant irritation.[1]

  • May cause respiratory irritation (H335): Inhalation of dust or vapors may irritate the respiratory tract.[1]

These hazards dictate a stringent PPE protocol to create an effective barrier between the researcher and the chemical.

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is the most direct and critical control measure for safe handling. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical safety goggles or a full-face shield.[2][3]To protect against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][4]To prevent skin contact that can lead to irritation. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection A fully buttoned laboratory coat.[2][4]To protect the skin and personal clothing from accidental spills and contamination.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][4]To mitigate the risk of respiratory tract irritation from dust or vapors.

Step-by-Step Handling and Disposal Procedures

Adherence to a strict, procedural workflow is essential for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Handling Workflow

This workflow is designed to be a closed-loop system, accounting for every stage of the chemical's use.

Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe 1. Don Appropriate PPE prep_setup 2. Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_weigh 3. Weigh/Measure Chemical prep_setup->prep_weigh exp_run 4. Conduct Experiment prep_weigh->exp_run exp_monitor 5. Monitor for Spills or Exposure exp_run->exp_monitor cleanup_decon 6. Decontaminate Glassware and Surfaces exp_monitor->cleanup_decon cleanup_waste 7. Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose 8. Dispose of Waste per Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_ppe 9. Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe

Caption: A procedural workflow for the safe handling of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol.

Detailed Procedural Steps
  • Donning PPE: Before entering the designated handling area, put on all required PPE as specified in the table above.

  • Workspace Preparation: Ensure that the chemical fume hood is operational and provides adequate ventilation.[2][4] All necessary equipment and spill cleanup materials should be within arm's reach.

  • Chemical Handling:

    • Dispense and weigh the chemical within the fume hood to contain any dust or vapors.[4]

    • Avoid direct contact with skin, eyes, and clothing.[2][5]

    • Keep the container tightly closed when not in use.[2][4]

  • Emergency Procedures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with soap and water.[3][5] Seek medical attention if irritation persists.

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

  • Disposal:

    • All waste materials, including contaminated PPE, should be collected in a designated and properly labeled hazardous waste container.

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety department for specific guidance.

Logical Framework for Safety

The following diagram illustrates the logical relationship between the chemical's hazards and the corresponding protective measures.

Safety_Logic cluster_hazards Identified Hazards cluster_ppe Protective Measures (PPE) H302 Harmful if Swallowed Gloves Chemical-Resistant Gloves H302->Gloves Prevents accidental ingestion Coat Lab Coat H302->Coat Prevents accidental ingestion H315 Skin Irritation H315->Gloves H315->Coat H319 Eye Irritation Goggles Safety Goggles/Face Shield H319->Goggles H335 Respiratory Irritation Hood Fume Hood H335->Hood

Caption: The relationship between chemical hazards and prescribed PPE.

By understanding the causality behind each safety recommendation, researchers can cultivate a proactive safety culture that extends beyond mere compliance. This guide serves as a foundational document for the safe and effective use of 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol in your critical research endeavors.

References

  • Acros Organics. (n.d.). Material Safety Data Sheet: 3-Diethylaminophenol, granulated. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-Amino-3-(2,4-dimethylphenyl)propan-2-ol
© Copyright 2026 BenchChem. All Rights Reserved.